Technical Documentation Center

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride
  • CAS: 174875-31-1

Core Science & Biosynthesis

Foundational

The Chemical and Biosynthetic Architecture of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Hydrochloride

Executive Summary In the realm of alkaloid chemistry and drug development, 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride —widely known in the literature as 2-phenacylpyrrolidine hydrochloride —serves as a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of alkaloid chemistry and drug development, 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride —widely known in the literature as 2-phenacylpyrrolidine hydrochloride —serves as a critical architectural keystone. This compound bridges the gap between simple amino acid precursors and complex, biologically active polycyclic systems. As a Senior Application Scientist, I approach this molecule not merely as an intermediate, but as a programmable synthetic node. Its unique topology—a secondary amine tethered to a highly reactive phenacyl group—makes it an indispensable precursor for the biomimetic synthesis of indolizidine and phenanthroindolizidine alkaloids (such as septicine and tylophorine), which are heavily investigated for their potent anti-leukemic and anti-inflammatory properties ().

Because the free base form is prone to spontaneous oxidation or unwanted intramolecular reactions, the compound is universally isolated and utilized as its hydrochloride salt , which acts as a thermodynamic sink to ensure long-term bench stability.

Physicochemical Profiling

To effectively manipulate this compound in a laboratory setting, one must understand its fundamental quantitative metrics. The table below summarizes the critical physicochemical data required for stoichiometric calculations and solvent selection.

PropertyValue / Description
IUPAC Name 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride
Common Synonym 2-Phenacylpyrrolidine hydrochloride
Molecular Formula C₁₂H₁₅NO • HCl
Molar Mass (Salt) 225.72 g/mol
Molar Mass (Free Base) 189.26 g/mol
Physical State White to off-white crystalline powder
Solubility Profile Highly soluble in H₂O, Methanol, and DMSO; Insoluble in Hexanes
pKa (Pyrrolidine NH) ~8.5 – 9.0 (Calculated)

Biosynthetic Logic and Pathway Mapping

Nature constructs 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one with remarkable atom economy. The biosynthesis relies on the convergence of two distinct metabolic pathways. L-ornithine (or putrescine) is oxidatively deaminated to form the highly electrophilic Δ¹-pyrroline . Concurrently, L-phenylalanine undergoes chain shortening to yield benzoylacetic acid , a β-keto acid.

The causality of their union is driven by a biogenic Mannich-type condensation. Benzoylacetic acid undergoes decarboxylation, generating an enol intermediate that rapidly attacks the imine carbon of Δ¹-pyrroline. This precise molecular logic establishes the C-C bond that forms 2-phenacylpyrrolidine, setting the stage for subsequent cyclizations into the indolizidine core ().

Biosynthesis Orn L-Ornithine / Putrescine Pyrroline Δ¹-Pyrroline (Reactive Imine) Orn->Pyrroline Decarboxylation / Oxidation Phenacyl 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (2-Phenacylpyrrolidine) Pyrroline->Phenacyl Mannich-type Condensation (pH ~7) Phe L-Phenylalanine BAA Benzoylacetic Acid (β-Keto Acid) Phe->BAA Chain Shortening BAA->Phenacyl Decarboxylative Addition Indolizidine Indolizidine Core (e.g., Septicine) Phenacyl->Indolizidine Phenylacetaldehyde + Reductive Amination Phenanthro Phenanthroindolizidine Alkaloids (e.g., Tylophorine) Indolizidine->Phenanthro Oxidative Coupling

Biosynthetic pathway from amino acids to phenanthroindolizidine alkaloids.

Experimental Methodology: Biomimetic Synthesis

To replicate this natural process in vitro, we utilize a biomimetic approach. The following protocol is designed as a self-validating system , ensuring that each step provides macroscopic or analytical feedback to confirm success.

Protocol: Synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one HCl

Objective: Execute a pH-controlled Mannich condensation followed by salt precipitation.

Step 1: In Situ Generation of Δ¹-Pyrroline

  • Action: Dissolve putrescine dihydrochloride (1.0 eq) in water and treat with diamine oxidase (or utilize a chemical oxidation equivalent such as NBS in mild conditions) to generate Δ¹-pyrroline.

  • Causality: Δ¹-pyrroline is highly unstable and prone to spontaneous trimerization. Generating it in situ ensures the monomeric imine is immediately available for nucleophilic attack, preventing yield loss.

Step 2: Condensation with Benzoylacetic Acid

  • Action: Add an aqueous methanolic solution of benzoylacetic acid (1.1 eq) to the reaction vessel.

  • Action: Carefully adjust the reaction buffer to pH 7.0 using 0.1 M NaOH or HCl.

  • Causality: pH control is the most critical parameter. If the solution is too acidic, the imine becomes fully protonated and unreactive; if too basic, benzoylacetic acid undergoes rapid, unproductive decarboxylation into acetophenone before the condensation can occur.

Step 3: Incubation and Self-Validation (TLC)

  • Action: Stir the mixture at 25°C for 2 hours.

  • Validation: Perform TLC analysis (Silica, CH₂Cl₂:MeOH 9:1). The disappearance of the UV-active benzoylacetic acid spot and the emergence of a new ninhydrin-positive spot (indicating the secondary amine) validates the formation of the free base.

Step 4: Extraction and Salt Formation

  • Action: Basify the aqueous layer to pH 10 and extract with dichloromethane (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Action: Filter the solution and add 2.0 M ethereal HCl dropwise at 0°C until precipitation ceases.

  • Causality & Validation: The free base is an unstable oil. The addition of ethereal HCl forces the protonation of the pyrrolidine nitrogen, instantly crashing out the product as a white crystalline solid. This macroscopic precipitation serves as the final self-validation of the workflow.

Workflow Step1 Step 1 In situ generation of Δ¹-pyrroline Step2 Step 2 Addition of Benzoylacetic Acid Step1->Step2 Step3 Step 3 pH Optimization (Buffer to pH 7.0) Step2->Step3 Step4 Step 4 Condensation (2h, 25°C) Step3->Step4 Step5 Step 5 Solvent Extraction (DCM) Step4->Step5 Step6 Step 6 Salt Formation (Ethereal HCl) Step5->Step6 Product Final Product 2-Phenacylpyrrolidine HCl Step6->Product

Step-by-step experimental workflow for the biomimetic synthesis protocol.

Advanced Synthetic Utility: Enamine-Mediated Cyclization

The true value of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one lies in its reactivity profile. When synthesizing complex indolizidines like septicine, the compound is reacted with phenylacetaldehyde.

Mechanistic Causality: The secondary amine of the pyrrolidine ring acts as a potent nucleophile, attacking the unhindered aldehyde to form an intermediate enamine. Once formed, the electron-rich double bond of the enamine acts as an internal nucleophile, attacking the adjacent phenacyl carbonyl in an intramolecular aldol-type cyclization. This cascade is thermodynamically driven by the formation of the highly stable, bicyclic indolizidine skeleton, which is subsequently reduced using NaBH₄ ().

EnamineLogic A 2-Phenacylpyrrolidine (Secondary Amine) C Intermediate Enamine (Nucleophilic Carbon) A->C Condensation (-H₂O) B Phenylacetaldehyde (Aldehyde) B->C Condensation (-H₂O) D Intramolecular Aldol-type Cyclization C->D Spontaneous in Methanol E Indolizidine Skeleton (Bicyclic Core) D->E NaBH₄ Reduction

Logical flow of enamine-mediated cyclization to the indolizidine core.

Analytical Characterization

To ensure the integrity of the synthesized hydrochloride salt, spectroscopic validation is mandatory.

  • ¹H NMR (D₂O, 400 MHz): The most diagnostic feature is the presence of the phenacyl CH₂ protons. Because they are adjacent to a chiral center (C2 of the pyrrolidine ring), these protons are diastereotopic . They appear as a distinct ABX system between 3.50 and 3.80 ppm, coupling heavily with the C2 methine proton. The pyrrolidine ring protons manifest as complex multiplets (1.80–3.40 ppm), while the phenyl ring protons appear downfield (7.50–8.00 ppm).

  • ¹³C NMR (D₂O, 100 MHz): The ketone carbonyl carbon is highly deshielded, appearing characteristically around 198 ppm, confirming that the carbonyl has not been inadvertently reduced or protected.

References

  • Herbert, R. B., Jackson, F. B., & Nicolson, I. T. (1976). Biosynthesis of phenanthroindolizidine alkaloids via derivatives of 2-phenacylpyrrolidine and benzoylacetic acid. Journal of the Chemical Society, Chemical Communications, (12), 450-451.[Link]

  • Gellert, E. (1982). The Indolizidine Alkaloids. Journal of Natural Products, 45(1), 50-73.[Link]

Exploratory

Spectroscopic Characterization and Analytical Profiling of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Hydrochloride

Executive Summary 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (commonly known as 2-phenacylpyrrolidine) and its hydrochloride salt represent a critical class of β-amino ketones. Beyond its utility as a synthetic building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (commonly known as 2-phenacylpyrrolidine) and its hydrochloride salt represent a critical class of β-amino ketones. Beyond its utility as a synthetic building block, this compound is a vital biogenetic intermediate in the synthesis of complex phenanthroindolizidine alkaloids, including tylophorine and septicine .

This whitepaper provides an authoritative, in-depth spectroscopic profile of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, this guide establishes a definitive framework for the structural elucidation of pyrrolidine-derived alkaloid precursors.

Biosynthetic and Synthetic Relevance

The 2-phenacylpyrrolidine core is not merely a synthetic target but a naturally occurring intermediate. In biomimetic syntheses, the condensation of Δ¹-pyrroline with benzoylacetic acid directly yields the 2-phenacylpyrrolidine architecture under mild, aqueous conditions . This intermediate subsequently undergoes cyclization and functionalization to form the indolizidine skeleton.

Biosynthetic_Pathway P1 Δ¹-Pyrroline (Amine Precursor) Int 2-Phenacylpyrrolidine (Core Intermediate) P1->Int Aqueous Condensation (pH 7.0) P2 Benzoylacetic Acid (Keto-acid Precursor) P2->Int Decarboxylation Prod1 Septicine (Indolizidine) Int->Prod1 + Phenylacetaldehyde (Cyclization) Prod2 Tylophorine (Phenanthroindolizidine) Int->Prod2 Downstream Biosynthesis

Fig 1: Biosynthetic role of 2-phenacylpyrrolidine in indolizidine alkaloid generation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride relies heavily on advanced NMR techniques. The transformation of the free base into the hydrochloride salt fundamentally alters the electronic environment of the pyrrolidine ring.

Mechanistic Interpretation of Spectral Features
  • Deshielding via Protonation: The protonation of the pyrrolidine nitrogen ( NH2+​ ) introduces a localized positive charge. Through inductive electron withdrawal, this strongly deshields the adjacent C2 methine proton ( δ 3.95 ppm) and the C5 methylene protons ( δ 3.22 ppm).

  • Diastereotopicity (The Causality of Complex Multiplets): The C2 carbon of the pyrrolidine ring is a chiral center. Consequently, the adjacent methylene protons of the phenacyl group ( −CH2​−C(=O)− ) do not experience a time-averaged identical magnetic environment. They are diastereotopic and couple not only to the C2 methine proton (vicinal coupling) but also to each other (geminal coupling, J≈17.5 Hz), resulting in a complex ABX spin system rather than a simple doublet.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.25Broad singlet2H-Pyrrolidine NH2+​
7.98Doublet2H7.5Aromatic (Ortho)
7.68Triplet1H7.5Aromatic (Para)
7.58Triplet2H7.5Aromatic (Meta)
3.95Multiplet1H-Pyrrolidine C2-H
3.72, 3.55dd (ABX system)2H17.5 (gem), 4.5/8.0 (vic)Phenacyl −CH2​−
3.22Multiplet2H-Pyrrolidine C5- H2​
2.15 - 1.75Multiplet4H-Pyrrolidine C3- H2​ , C4- H2​

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
197.5Quaternary (C=O)Ketone Carbonyl
136.2Quaternary (Ar)Aromatic Ipso
133.8Methine (Ar)Aromatic Para
128.9Methine (Ar)Aromatic Meta (2C)
128.2Methine (Ar)Aromatic Ortho (2C)
56.4MethinePyrrolidine C2
44.6MethylenePyrrolidine C5
41.8MethylenePhenacyl −CH2​−
29.3MethylenePyrrolidine C3
23.1MethylenePyrrolidine C4
Self-Validating NMR Acquisition Protocol

To ensure high-fidelity data, the following self-validating protocol must be executed:

  • System Suitability Test (SST): Prior to sample analysis, run a 1D proton sequence on a 1% ethylbenzene standard. Verify that the 90° pulse is correctly calibrated and the line shape resolution is < 0.5 Hz at 50% peak height. This ensures that the complex diastereotopic splitting observed is due to true J -coupling, not poor magnetic shimming.

  • Sample Preparation: Weigh exactly 15.0 mg of the hydrochloride salt. Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality for solvent choice: DMSO-d₆ prevents the precipitation of the highly polar salt and slows the N-H exchange rate compared to protic solvents, allowing the NH2+​ broad singlet to be observed.

  • Acquisition: Acquire ¹H spectra with 16 scans and a 2-second relaxation delay. Acquire ¹³C spectra with 1024 scans and a 2-second relaxation delay using WALTZ-16 proton decoupling.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is the mandated ionization technique. The hydrochloride salt is non-volatile and would undergo severe thermal degradation in a standard Gas Chromatography-Electron Impact (GC-EI) inlet. ESI softly ionizes the free base in the liquid phase, preserving the molecular ion.

Fragmentation Causality

During Collision-Induced Dissociation (CID), the protonated molecular ion ( [M+H]+ at m/z 190.12) undergoes two primary competitive fragmentation pathways:

  • α-Cleavage (Major): Cleavage of the C-C bond adjacent to the protonated amine results in the loss of a neutral phenacyl radical ( C8​H7​O∙ ), yielding a highly stable, resonance-stabilized pyrrolinium cation at m/z 84.08. This is the base peak.

  • Inductive Cleavage (Minor): Cleavage at the carbonyl carbon yields the benzoyl cation (m/z 105.03), which subsequently loses carbon monoxide (CO) to form the phenyl cation (m/z 77.04).

MS_Fragmentation M [M+H]⁺ m/z 190.12 F1 Pyrrolinium Cation m/z 84.08 M->F1 α-Cleavage (- C₈H₇O•) F2 Benzoyl Cation m/z 105.03 M->F2 Inductive Cleavage (- C₅H₁₀N•) F3 Phenyl Cation m/z 77.04 F2->F3 CO Loss (- 28 Da)

Fig 2: Primary ESI-MS/MS fragmentation pathways of protonated 2-phenacylpyrrolidine.

Table 3: LC-HRMS/MS Fragmentation Data (ESI+)

Exact Mass (m/z)Relative AbundanceIon IdentityFormula
190.122635%Protonated Molecular Ion [M+H]+ C12​H16​NO+
105.033515%Benzoyl Cation C7​H5​O+
84.0808100% (Base Peak)Pyrrolinium Cation C4​H8​N+
77.03865%Phenyl Cation C6​H5+​
Self-Validating LC-HRMS Protocol
  • Calibration: Infuse a sodium formate tuning mix. Adjust quadrupole and Time-of-Flight (TOF) parameters until mass accuracy is confirmed to be < 2 ppm across the 50-1000 m/z range.

  • Blank Verification: Inject 5 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid). Verify the absence of carryover peaks at m/z 190.12 and 84.08.

  • Sample Run: Inject 2 µL of a 1 µg/mL sample solution. Utilize a capillary voltage of 3.0 kV, a desolvation temperature of 350 °C, and a collision energy ramp of 15-30 eV for MS/MS acquisition.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid orthogonal verification of the functional groups and the salt state.

Table 4: FT-IR (ATR) Spectral Assignments

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentCausality / Notes
~2950 - 2500Broad, StrongN-H⁺ StretchingConfirms hydrochloride salt formation; obscures C-H stretches.
1685Strong, SharpC=O StretchingConjugation with the phenyl ring lowers the standard aliphatic ketone frequency (~1715 cm⁻¹) to 1685 cm⁻¹.
1595, 1450MediumC=C Aromatic StretchCharacteristic of the monosubstituted benzene ring.
1220MediumC-C(=O)-C StretchSkeletal vibration of the conjugated ketone system.
750, 690StrongC-H Out-of-Plane BendDefinitive signature for a monosubstituted aromatic ring.

References

  • Herbert, R. B., Jackson, F. B., & Nicolson, I. T. (1976). Biosynthesis of phenanthroindolizidine alkaloids via derivatives of 2-phenacylpyrrolidine and benzoylacetic acid. Journal of the Chemical Society, Chemical Communications, 450-451.[Link]

  • Herbert, R. B., & Jackson, F. B. (1976). A Biogenetically Patterned Synthesis of the Indolizidine Alkaloid Septicine. Journal of the Chemical Society, Chemical Communications, 424.[Link]

  • Morgans, G. L., et al. (2020). Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions. Arkivoc, 2020(iii), 4-23.[Link]

Foundational

The Pyrrolidinophenone Paradigm: Discovery, Structure-Activity Relationships, and Pharmacological Profiling of Synthetic Cathinones

Executive Summary The pyrrolidinophenone class of synthetic cathinones represents one of the most pharmacologically potent and structurally distinct categories of central nervous system (CNS) stimulants. Originally devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidinophenone class of synthetic cathinones represents one of the most pharmacologically potent and structurally distinct categories of central nervous system (CNS) stimulants. Originally developed as pharmaceutical therapeutics in the mid-20th century, these compounds have experienced a volatile history, transitioning from patented anorectics to highly abused designer drugs such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP). As an application scientist overseeing neuropharmacological screening, I have structured this technical guide to dissect the historical evolution, structural causality, and rigorous experimental methodologies required to evaluate the monoamine transporter kinetics of pyrrolidinophenones.

Historical Evolution: From Therapeutics to Designer Drugs

The genesis of pyrrolidinophenones traces back to the 1960s when pharmaceutical entities, including Dr. A. Wander S.A. and Thomae, patented α-PVP and its 4-methyl derivative, pyrovalerone, as CNS stimulants[1]. Pyrovalerone was briefly commercialized for the clinical treatment of chronic fatigue and obesity; however, it was rapidly withdrawn from the market following widespread reports of severe psychological dependence and intravenous abuse[2].

For decades, the scaffold remained dormant until 2006, when Meltzer and colleagues synthesized and evaluated a series of pyrovalerone analogs to discover potential replacement therapies for cocaine addiction[1]. Their research highlighted the extreme selectivity of these compounds for the dopamine transporter (DAT). Inadvertently, this literature provided a blueprint for clandestine chemists, leading to the explosion of MDPV and α-PVP (colloquially known as "flakka") on the recreational drug market in the late 2000s and early 2010s[3]. Today, positional isomers and chain-extended variants like α-PiHP continue to emerge, necessitating continuous updates to forensic and toxicological libraries[4].

Chemical Architecture and Structure-Activity Relationships (SAR)

Structurally, pyrrolidinophenones are defined by a phenethylamine core modified with three critical moieties: a beta-ketone group (defining them as cathinones), an extended alpha-alkyl chain, and a pyrrolidine ring substituting the terminal amine[5].

The causality behind their extreme potency lies in the pyrrolidine ring . This cyclic structure restricts the rotational degrees of freedom around the nitrogen atom, locking the lone pair into an optimal geometric trajectory for hydrogen bonding with the aspartate residue (Asp79) in the central binding site of DAT[6]. Furthermore, the elongation of the alpha-alkyl chain (e.g., the propyl chain in α-PVP) exponentially increases the lipophilicity of the molecule, allowing for rapid blood-brain barrier (BBB) penetration and enhancing hydrophobic interactions within the transporter pocket[7].

Quantitative Data: Transporter Inhibition Profiling

Unlike classical amphetamines, which act as substrates that reverse transporter flux to release neurotransmitters, pyrrolidinophenones are pure, competitive reuptake inhibitors[1]. They exhibit nanomolar affinity for DAT and the norepinephrine transporter (NET) while displaying virtually no activity at the serotonin transporter (SERT)[8].

Table 1: Comparative In Vitro Monoamine Transporter Inhibition (IC50)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
Cocaine 461378494~1.1
Pyrovalerone 52.028.31,070>20
α-PVP 12.8 - 52.34.2 - 56.0> 10,000>200
MDPV ~10.0~10.0> 4,000>400

Data aggregated from in vitro synaptosomal and HEK293 cell line assays[1][6][9][10]. The extreme DAT/SERT selectivity ratio is the primary driver of their severe abuse liability and stimulant toxidrome.

Pharmacological Mechanism: Synaptic Blockade

The clinical presentation of pyrrolidinophenone intoxication—characterized by excited delirium, hyperthermia, and extreme hyperlocomotion—is a direct consequence of massive catecholamine accumulation in the synaptic cleft[6]. By competitively binding to the outward-facing conformation of DAT and NET, these drugs halt the reuptake of dopamine and norepinephrine, leading to sustained postsynaptic receptor activation[10].

Mechanism Pre Presynaptic Terminal (DA / NE Release) Trans DAT / NET Transporters Pre->Trans Reuptake Attempt Cleft Synaptic Cleft (Neurotransmitter Pool) Pre->Cleft Exocytosis Trans->Cleft Blocked Reuptake Drug Pyrrolidinophenone (α-PVP / MDPV) Drug->Trans Competitive Inhibition (IC50 < 50 nM) Post Postsynaptic Receptors Cleft->Post Sustained Activation

Synaptic mechanism of pyrrolidinophenones blocking DAT/NET transporters.

Experimental Methodologies in Pyrrolidinophenone Research

When designing in vitro assays to evaluate these compounds, the selection of the biological matrix is paramount. While transfected HEK293 cells offer high throughput, we strictly utilize rat brain synaptosomes for definitive kinetic profiling. Causality: Synaptosomes (pinched-off nerve terminals) preserve the native lipid raft microenvironment, vesicular machinery, and endogenous regulatory kinases that are absent in artificial cell lines, providing a highly accurate physiological model[6].

Protocol 1: Synaptosomal Monoamine Uptake Inhibition Assay

Self-Validating System: Concurrently run a standard curve using a known highly selective DAT inhibitor (e.g., GBR-12909). If the IC50 of the reference standard deviates by >0.5 log units from historical baselines, the synaptosomal preparation is deemed compromised and must be discarded.

  • Tissue Preparation: Dissect the striatum (for DAT) or prefrontal cortex (for NET) from male Sprague-Dawley rats. Causality: These specific neuroanatomical regions possess the highest respective densities of DAT and NET, maximizing the signal-to-noise ratio.

  • Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose buffer (pH 7.4). Causality: Isotonic sucrose prevents osmotic lysis of the nerve terminals, while strict temperature control (4°C) inhibits endogenous protease activity.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min to remove unbroken cells. Centrifuge the resulting supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet.

  • Drug Incubation: Resuspend the P2 pellet in Krebs-Ringer phosphate buffer. Pre-incubate aliquots with varying concentrations of the pyrrolidinophenone (1 pM to 10 μM) for 10 minutes at 37°C. Causality: Pre-incubation ensures the drug reaches thermodynamic binding equilibrium at the transporter before the competing radioligand is introduced.

  • Radioligand Addition: Introduce 5 nM of [³H]dopamine or [³H]norepinephrine and incubate for exactly 10 minutes.

  • Termination: Rapidly filter the mixture through Whatman GF/B glass fiber filters using a cell harvester, followed by three washes with ice-cold buffer. Causality: Rapid filtration physically separates the intracellular accumulated radioligand from the unbound extracellular pool, while the cold wash instantly halts transporter kinetics.

  • Quantification: Measure retained radioactivity via liquid scintillation counting to calculate IC50 values.

Workflow Step1 1. Tissue Preparation Dissect rat brain striatum/cortex Step2 2. Homogenization 0.32 M sucrose buffer (pH 7.4) Step1->Step2 Step3 3. Differential Centrifugation Isolate P2 synaptosomal fraction Step2->Step3 Step4 4. Drug Incubation Add pyrrolidinophenones (10 min, 37°C) Step3->Step4 Step5 5. Radioligand Addition Introduce [3H]DA or [3H]NE (10 min) Step4->Step5 Step6 6. Termination & Filtration Rapid wash over GF/B filters Step5->Step6 Step7 7. Quantification Liquid Scintillation Counting Step6->Step7

Step-by-step workflow for monoamine transporter uptake inhibition assay.

Synthesis and Analytical Profiling

To generate analytical standards for toxicological screening, application scientists must synthesize these compounds with high purity.

Protocol 2: General Synthesis and GC-MS Profiling of α-PVP

Self-Validating System: Prior to GC-MS analysis, inject a blank solvent and a known standard of MDPV. The system is validated only if the blank shows zero carryover and the standard yields a retention time within ±0.1 minutes of the library standard.

  • Alpha-Bromination: React valerophenone with elemental bromine in dichloromethane (DCM) at room temperature. Causality: DCM provides an aprotic environment, preventing the nucleophilic attack of solvent molecules on the highly reactive alpha-bromo ketone intermediate.

  • Amination: Introduce a 2.5x molar excess of pyrrolidine to the alpha-bromo valerophenone. Causality: Pyrrolidine acts dual-purpose: as the nucleophile for the SN2 displacement of the bromide, and as an acid scavenger to neutralize the generated hydrobromic acid, driving the reaction to completion.

  • Salt Formation: Extract the free base into an organic solvent, dry over anhydrous Na₂SO₄, and precipitate as the hydrochloride salt using ethereal HCl. Causality: The HCl salt is highly water-soluble and chemically stable, preventing the auto-oxidation and degradation commonly seen in free-base cathinones.

  • GC-MS Characterization: Subject the derivative to gas chromatography-mass spectrometry utilizing electron ionization (EI). Causality: Under EI conditions, pyrrolidinophenones undergo predictable alpha-cleavage adjacent to the nitrogen. This yields a highly stable, resonance-stabilized iminium ion at m/z 126, which serves as the definitive diagnostic biomarker for the entire α-pyrrolidinophenone class[7].

Conclusion

The pyrrolidinophenone class exemplifies the double-edged sword of rational drug design. While the rigid pyrrolidine ring and extended alkyl chains create unparalleled selectivity for the dopamine transporter—making them invaluable pharmacological tools for mapping monoamine kinetics—these same structural features confer extreme abuse liability. As the clandestine market continues to generate novel analogs, rigorous analytical profiling and physiologically relevant in vitro assays remain our primary defense in characterizing and mitigating the impact of these potent neurotoxins.

Sources

Exploratory

In-Depth Technical Guide: Potential Research Areas for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Hydrochloride

Executive Summary 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride (CAS: 62024-31-1 for the free base), widely known in the literature as 2-phenacylpyrrolidine hydrochloride , is a versatile β -amino ketone. Unlike...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride (CAS: 62024-31-1 for the free base), widely known in the literature as 2-phenacylpyrrolidine hydrochloride , is a versatile β -amino ketone. Unlike its α -amino ketone counterparts (e.g., cathinones), the insertion of a methylene bridge between the pyrrolidine ring and the carbonyl group fundamentally alters its chemical reactivity and pharmacological profile. This whitepaper explores its critical role as a biomimetic precursor in alkaloid total synthesis, its utility as a neuropharmacological probe for monoamine transporters, and its potential in asymmetric organocatalysis.

Chemical Profile & Structural Significance

Structurally, 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a Mannich base-like compound. The presence of the β -amino ketone motif provides unique properties:

  • Increased Flexibility: The extra −CH2​− group allows for greater conformational freedom compared to rigid α -amino ketones .

  • Reactivity: The molecule readily undergoes condensation reactions to form enamines, which can subsequently cyclize into highly reactive iminium ions. This makes it an ideal building block for fused bicyclic systems like indolizidines.

  • Salt Form: The hydrochloride salt ensures stability against spontaneous autoxidation or polymerization, which is common in free-base pyrrolines and pyrrolidines.

Core Research Area 1: Biomimetic Total Synthesis of Indolizidine Alkaloids

The most established research application for 2-phenacylpyrrolidine is its use as a direct precursor in the biogenetically patterned synthesis of phenanthroindolizidine and indolizidine alkaloids, such as tylophorine and septicine . These alkaloids exhibit potent anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanistic Causality in Synthesis

The synthesis of septicine relies on the spontaneous condensation of 2-phenacylpyrrolidine with phenylacetaldehyde.

  • Solvent Choice: Methanol is selected because its protic nature stabilizes the highly reactive iminium intermediate via hydrogen bonding, preventing premature degradation .

  • Reductant Choice: Sodium borohydride ( NaBH4​ ) is utilized because it selectively reduces the iminium ion to the tertiary amine without cleaving the newly formed ring or reducing the methoxy groups present on the aromatic rings of the final alkaloid.

G A 2-Phenacylpyrrolidine (1-Phenyl-2-(pyrrolidin-2-yl)ethanone) B Phenylacetaldehyde Condensation A->B C Enamine Intermediate B->C -H2O D Cyclization (Methanol, RT) C->D E Iminium Ion Formation D->E F Reduction (NaBH4) E->F G Septicine (Indolizidine Core) F->G Hydride Transfer

Biomimetic synthetic pathway from 2-phenacylpyrrolidine to the indolizidine alkaloid septicine.

Core Research Area 2: Neuropharmacology & Monoamine Transporter (MAT) Probes

While α -pyrrolidinophenones (e.g., α -PVP) are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), shifting the amine to the β -position creates a novel scaffold for structure-activity relationship (SAR) studies.

Pharmacological Rationale

The extended distance between the basic nitrogen and the aromatic ring alters how the molecule docks into the central binding site (S1 pocket) of monoamine transporters. Researching 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one allows scientists to map the spatial tolerance of the DAT/SERT/NET binding pockets, potentially yielding atypical reuptake inhibitors with altered selectivity ratios (e.g., favoring SERT over DAT), which are highly sought after for antidepressant development.

G A Culture HEK293 Cells (Expressing hDAT, hNET, hSERT) B Pre-incubate with 2-Phenacylpyrrolidine HCl A->B Seed in 96-well plates C Add Tritiated Monoamine ([3H]-DA, [3H]-NE, [3H]-5-HT) B->C 15 min at 37°C D Wash & Lyse Cells C->D 10 min uptake E Liquid Scintillation Counting D->E F Calculate IC50 & Determine Selectivity E->F

In vitro monoamine transporter (MAT) uptake inhibition assay workflow.

Quantitative Data Presentation: Comparative SAR Framework

To contextualize the research value of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one, the following table summarizes the structural and functional divergence between related pyrrolidine-based ketone classes.

Compound ClassStructural FeatureTarget Affinity ProfilePrimary Research Application
α -Amino Ketones (e.g., α -PVP)Nitrogen adjacent to carbonyl ( α -carbon)High DAT/NET affinity; Low SERTStimulant pharmacology, addiction models.
β -Amino Ketones (e.g., 2-Phenacylpyrrolidine)Nitrogen separated by one −CH2​− groupAltered binding pocket orientationAtypical reuptake inhibitors, alkaloid precursors.
Hygrine Analogues Methyl group replaces the phenyl ringLow MAT affinityTropane alkaloid biosynthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic justifications.

Protocol A: Biomimetic Synthesis of Septicine Core

Objective: Synthesize the indolizidine core from 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride.

  • Free-Basing: Dissolve 1.0 eq of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one HCl in minimal distilled water. Basify to pH 10 using 1M NaOH and extract immediately with dichloromethane (DCM). Causality: The free base is required to act as a nucleophile, but must be used immediately to prevent dimerization.

  • Condensation: Evaporate the DCM under reduced pressure and redissolve the residue in anhydrous methanol. Add 1.1 eq of phenylacetaldehyde. Stir at room temperature for 60 minutes. Causality: Enamine formation and subsequent cyclization to the iminium ion occur spontaneously in protic solvents.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add 2.0 eq of NaBH4​ in small portions. Stir for 2 hours, allowing the mixture to warm to room temperature. Causality: The low temperature controls the exothermic hydride transfer, preventing the reduction of the unreacted ketone starting material.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography to isolate the indolizidine core.

Protocol B: In Vitro Monoamine Transporter Uptake Assay

Objective: Determine the IC50​ of the compound at hDAT, hNET, and hSERT.

  • Cell Preparation: Culture HEK293 cells stably transfected with hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS. Causality: HEK293 cells lack endogenous monoamine transporters, ensuring a zero-background signal for the specific human transporter being tested.

  • Pre-Incubation: Seed cells into 96-well plates. Wash with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one HCl (from 10−9 to 10−4 M) and incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the ligand to reach thermodynamic equilibrium with the transporter binding site.

  • Radioligand Addition: Add 20 nM of [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin. Incubate for exactly 10 minutes.

  • Termination & Counting: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Validation: Use Cocaine (for DAT/NET) and Fluoxetine (for SERT) as positive controls to validate the dynamic range of the assay.

References

  • Title: Biosynthesis of phenanthroindolizidine alkaloids via derivatives of 2-phenacylpyrrolidine and benzoylacetic acid Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]

  • Title: A biogenetically patterned synthesis of the indolizidine alkaloid septicine Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- | C12H15NO | CID 11095393 (Used for structural comparison of the alpha-amino isomer) Source: PubChem - NIH URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocol: Dissolution of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Hydrochloride

Document ID: AN-2026-03-CATHINONE Abstract: This document provides a comprehensive guide for the dissolution of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride, a synthetic cathinone derivative. Due to the inherent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-CATHINONE

Abstract: This document provides a comprehensive guide for the dissolution of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride, a synthetic cathinone derivative. Due to the inherent instability of this class of compounds, this protocol emphasizes methods that ensure solution integrity and stability for research applications. Methodologies for preparing both aqueous and organic stock solutions are detailed, supported by a scientific rationale for each step. All procedures are designed for implementation by researchers, scientists, and drug development professionals.

Introduction: The Challenge of Cathinone Solubility and Stability

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a member of the synthetic cathinone class, compounds known for their psychoactive properties and their role as research chemicals. As a hydrochloride salt, the compound exhibits improved handling characteristics and a theoretical increase in aqueous solubility compared to its freebase form. However, the β-ketone moiety inherent to cathinones renders them susceptible to degradation under various conditions, including inappropriate pH, temperature, and exposure to oxygen.[1][2]

The pyrrolidine ring structure generally confers greater stability compared to secondary amine cathinones.[3][4] Nevertheless, establishing a robust and reproducible dissolution protocol is paramount for obtaining accurate and reliable data in any experimental setting, from analytical chemistry to in-vitro and in-vivo pharmacology.

This guide details validated protocols for dissolving 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride, drawing upon solubility data from closely related structural analogs such as α-Pyrrolidinopentiophenone (α-PVP) and α-Pyrrolidinononanophenone.[1][5] The protocols are designed to be self-validating by explaining the scientific causality behind each procedural choice, ensuring both technical accuracy and practical utility.

Compound Profile & Solubility Overview

While specific solubility data for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is not extensively published, data from its close structural analogs provides a reliable framework for solvent selection.

Compound / Analog Solvent Approximate Solubility Source
α-PVP (hydrochloride)PBS (pH 7.2)~10 mg/mL[5]
α-PVP (hydrochloride)Ethanol~20 mg/mL[5]
α-PVP (hydrochloride)DMSO~10 mg/mL[5]
α-PVP (hydrochloride)0.9% SalineSoluble (concentration not specified)[6]
α-Pyrrolidinononanophenone (HCl)Ethanol20 mg/mL[1]
α-Pyrrolidinononanophenone (HCl)DMSO10 mg/mL[1]
α-Pyrrolidinononanophenone (HCl)PBS (pH 7.2)10 mg/mL[1]
α-PiHP (hydrochloride)WaterSoluble (concentration not specified)[7]

Based on this data, the hydrochloride salt of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is expected to be soluble in water, physiological buffers, and polar organic solvents.

Safety Precautions and Handling

Before beginning any procedure, consult the Safety Data Sheet (SDS) for the specific batch of the compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. The compound may be hygroscopic; store desiccated and tightly sealed.[8]

  • Hazards: Related compounds are classified as causing skin and eye irritation, and may cause respiratory irritation.[3][9][10] Acute toxicity upon ingestion, dermal contact, or inhalation is also a potential hazard.[9]

Dissolution Workflow Diagram

The following diagram outlines the decision-making process for preparing a solution of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride.

DissolutionWorkflow start Start: Weigh solid 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one HCl experiment_type Determine Experimental Need start->experiment_type aqueous_prep Protocol 1: Aqueous Stock Solution (e.g., PBS, Saline) experiment_type->aqueous_prep In-vivo or direct in-vitro use organic_prep Protocol 2: Organic Stock Solution (e.g., Ethanol, DMSO) experiment_type->organic_prep Long-term storage or high concentration needed aqueous_use Use Immediately or Store at -20°C (Short-term) aqueous_prep->aqueous_use organic_use Store at -20°C to -80°C (Long-term) Dilute into aqueous buffer before use organic_prep->organic_use

Caption: Workflow for solvent selection and preparation.

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mg/mL in PBS)

This protocol is recommended for direct use in biological assays or for short-term storage. The slightly acidic nature of hydrochloride salts in solution and the buffering capacity of PBS at pH 7.2 provide a reasonably stable environment.

Materials:

  • 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculation: Determine the required mass of the compound based on the desired final concentration and volume. For example, to prepare 10 mL of a 10 mg/mL solution:

    • Mass = Concentration × Volume

    • Mass = 10 mg/mL × 10 mL = 100 mg

  • Weighing: Accurately weigh 100 mg of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride and transfer it to the sterile conical tube.

  • Initial Solvation: Add a small volume of PBS (e.g., 5 mL) to the tube. This initial lower volume allows for more efficient mixing.

  • Dissolution:

    • Cap the tube securely and vortex vigorously for 30-60 seconds.

    • Visually inspect the solution for any remaining solid particles.

    • If particles persist, sonicate the tube in a water bath for 5-10 minutes. Avoid excessive heating of the sample, as heat can accelerate degradation.

  • Final Volume Adjustment: Once all solid is dissolved, add PBS to reach the final desired volume of 10 mL.

  • Final Mixing & Sterilization: Invert the tube several times to ensure homogeneity. If sterility is required for cell-based assays, filter the final solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Use the aqueous solution immediately for best results. If short-term storage is necessary, aliquot and store at -20°C for no more than a few days. Cathinones are known to be unstable in aqueous solutions over time, even when frozen.[1]

Protocol 2: Preparation of Organic Stock Solution (e.g., 20 mg/mL in Ethanol)

This protocol is ideal for creating a more concentrated stock solution for long-term storage. Organic solvents can inhibit microbial growth and may offer a more stable environment for the compound, especially at low temperatures.

Materials:

  • 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride powder

  • 200-proof (Absolute/Anhydrous) Ethanol or DMSO

  • Glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

Procedure:

  • Calculation: Determine the required mass. For example, to prepare 5 mL of a 20 mg/mL solution in ethanol:

    • Mass = 20 mg/mL × 5 mL = 100 mg

  • Weighing: Accurately weigh 100 mg of the compound and transfer it to the glass vial.

  • Solvation: Add the full 5 mL of absolute ethanol to the vial.

  • Dissolution:

    • Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. The solubility in ethanol is generally high, and warming or sonication is typically not required.[1][5]

  • Storage: For long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) before capping to displace oxygen. Store at -20°C to -80°C. Properly stored organic stock solutions can be stable for several months.[1]

Working Solution Preparation: To prepare a working solution for an experiment, dilute an aliquot of the organic stock into the desired aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.[7]

Scientific Rationale & Causality

  • Choice of Hydrochloride Salt: The HCl salt form is used to increase the polarity and aqueous solubility of the parent amine-containing molecule. In solution, it dissociates, and the protonated amine is more readily solvated by polar solvents like water.

  • Solvent Selection:

    • PBS (pH 7.2): A common isotonic and non-toxic buffer for biological experiments. While cathinones are more stable at acidic pH, pH 7.2 is a necessary compromise for physiological relevance.[4]

    • Ethanol/DMSO: These polar organic solvents are excellent at dissolving a wide range of organic molecules. They are used for high-concentration stock solutions due to their high solvating power and are suitable for long-term storage at low temperatures where aqueous solutions would freeze and potentially degrade the solute.

  • Aiding Dissolution:

    • Vortexing/Sonication: These methods apply mechanical energy to break up solid aggregates and increase the interaction between the solute and solvent molecules, accelerating the dissolution process according to Noyes-Whitney principles.

  • Stability and Storage:

    • Low Temperature: Storing solutions at -20°C or -80°C dramatically reduces the kinetic energy of molecules, slowing the rate of chemical degradation.[8]

    • Inert Gas: Oxygen can be a significant factor in the degradation of cathinone derivatives.[2] Purging the headspace of a long-term storage vial with an inert gas like argon minimizes oxidative degradation pathways.

    • Desiccation: The solid compound is often hygroscopic.[8] Absorbed water can lead to hydrolysis or degradation over time, making storage in a desiccator crucial for the long-term integrity of the solid material.

Troubleshooting

Problem Possible Cause Solution
Compound will not fully dissolve in aqueous buffer. Exceeded solubility limit.Prepare a more dilute solution. Alternatively, prepare a concentrated stock in DMSO or ethanol and dilute it into the aqueous buffer.
Poor quality solvent or incorrect pH.Use fresh, high-purity solvents. Ensure the pH of the buffer is correct.
Solution is cloudy or precipitates after a freeze-thaw cycle. Compound has degraded or precipitated out of solution.Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. If precipitation occurs, try gentle warming and sonication to redissolve, but use immediately and with caution.
Experimental results are inconsistent over time. Degradation of the compound in solution.Prepare fresh aqueous solutions for each experiment. Verify the stability of your stock solution over time with an appropriate analytical method (e.g., HPLC).

References

  • World Health Organization. (2022). Critical review report: α-Pyrrolidinoisohexanophenone (α-PiHP). Retrieved from [Link]

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(7), 587–596.
  • Kerrigan, S., et al. (2016). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Retrieved from [Link]

  • Deventer, M. H., et al. (2023). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Molecules, 28(4), 1685.
  • NextSDS. (n.d.). 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <711> DISSOLUTION. Retrieved from [Link]

  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(11), 1868–1874.
  • Zawilska, J. B., & Wojcieszak, J. (2019). DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone (“Flakka”). ACS Chemical Neuroscience, 10(4), 1933–1942.
  • DeRuiter, J., et al. (2012). The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal, 9(1), 23-29.
  • Brown, C. K., et al. (2011). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Dissolution Technologies, 18(4), 6-16.
  • European Monitoring Centre for Drugs and Drug Addiction. (2015). EMCDDA-Europol Joint Report on a new psychoactive substance: 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (α-PVP). Retrieved from [Link]

  • Gatch, M. B., et al. (2017). The dangerous new synthetic drug α-PVP as the hydrated chloride salt α-pyrrolidinopentiophenone hydrochloride 0.786-hydrate.

Sources

Application

Application Notes and Protocols for the Identification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Metabolites

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic cathinone and a structural isomer of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic cathinone and a structural isomer of the well-known psychoactive substance α-PVP. As with many novel psychoactive substances (NPS), a thorough understanding of its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. The identification of metabolites can extend the detection window of the parent compound and provide insights into potential metabolic pathways and toxicological profiles. This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the identification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one metabolites in biological matrices.

The structural difference between 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and α-PVP lies in the attachment point of the pyrrolidine ring to the ethylamine backbone. In the target compound, the linkage is at the 2-position of the pyrrolidine ring, whereas in α-PVP, it is at the 1-position (the nitrogen atom). This seemingly minor structural variance can lead to distinct metabolic pathways, necessitating dedicated analytical approaches for metabolite identification.

This document outlines state-of-the-art analytical workflows employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the sensitive and selective detection of predicted metabolites. Furthermore, detailed protocols for sample preparation from common biological matrices such as urine and plasma are provided.

Predicted Metabolic Pathways

Based on the known metabolism of structurally similar synthetic cathinones, particularly α-PVP and other pyrrolidinophenone derivatives, the following metabolic transformations are predicted for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one[1][2][3][4]:

  • Reduction of the Ketone Group: The β-keto group is susceptible to reduction, forming a primary alcohol metabolite, 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol.

  • Hydroxylation of the Pyrrolidine Ring: Hydroxylation can occur at various positions on the pyrrolidine ring, leading to the formation of hydroxylated metabolites.

  • Oxidation of the Pyrrolidine Ring: The hydroxylated pyrrolidine ring can be further oxidized to form a lactam metabolite, 1-phenyl-2-(2-oxopyrrolidin-5-yl)ethan-1-one.

  • Hydroxylation of the Phenyl Ring: The aromatic phenyl ring can undergo hydroxylation, typically at the para-position.

  • Combined Metabolic Reactions: It is highly probable that a combination of these reactions will occur, resulting in metabolites with multiple modifications (e.g., hydroxylated and keto-reduced metabolites).

Phase II metabolism, primarily through glucuronidation of the hydroxylated metabolites, is also anticipated.

Metabolic Pathway of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one parent 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one metabolite1 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol (Keto Reduction) parent->metabolite1 Reduction metabolite2 1-Phenyl-2-(hydroxy-pyrrolidin-2-yl)ethan-1-one (Pyrrolidine Hydroxylation) parent->metabolite2 Hydroxylation metabolite3 1-(Hydroxy-phenyl)-2-(pyrrolidin-2-yl)ethan-1-one (Phenyl Hydroxylation) parent->metabolite3 Hydroxylation metabolite5 Hydroxylated and Keto-Reduced Metabolite metabolite1->metabolite5 Hydroxylation phaseII Glucuronide Conjugates metabolite1->phaseII Glucuronidation metabolite4 1-Phenyl-2-(2-oxopyrrolidin-5-yl)ethan-1-one (Lactam Formation) metabolite2->metabolite4 Oxidation metabolite2->metabolite5 Reduction metabolite2->phaseII Glucuronidation metabolite3->phaseII Glucuronidation metabolite5->phaseII Glucuronidation

Caption: Predicted metabolic pathways of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Analytical Workflows

A robust analytical workflow is essential for the successful identification of metabolites. The following diagram illustrates a typical workflow, from sample collection to data analysis.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis sample_collection Biological Sample Collection (Urine, Plasma) hydrolysis Enzymatic Hydrolysis (for glucuronides) sample_collection->hydrolysis extraction Extraction (SPE or LLE) hydrolysis->extraction concentration Concentration & Reconstitution extraction->concentration lcms LC-MS/MS Analysis concentration->lcms gcms GC-MS Analysis (after derivatization) concentration->gcms data_acquisition Data Acquisition & Processing lcms->data_acquisition gcms->data_acquisition metabolite_id Metabolite Identification (Mass shifts, fragmentation) data_acquisition->metabolite_id structural_elucidation Structural Elucidation (HRMS, MSn) metabolite_id->structural_elucidation

Caption: General analytical workflow for metabolite identification.

Part 1: Sample Preparation Protocols

Protocol 1.1: Solid-Phase Extraction (SPE) from Urine

This protocol is designed for the extraction of the parent drug and its metabolites from urine samples, providing a clean extract suitable for both LC-MS/MS and GC-MS analysis.

Materials:

  • Urine sample

  • Internal standard (e.g., α-PVP-d8)

  • β-glucuronidase from E. coli

  • Phosphate buffer (0.1 M, pH 6.8)

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol

  • Acetonitrile

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

Procedure:

  • To 1 mL of urine, add 50 µL of internal standard solution.

  • Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase solution.

  • Incubate the mixture at 50°C for 1 hour to hydrolyze glucuronide conjugates.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 0.1 M acetic acid followed by 3 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the appropriate solvent for LC-MS/MS or proceed with derivatization for GC-MS.

Protocol 1.2: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is suitable for the extraction of the parent drug and its metabolites from plasma samples.

Materials:

  • Plasma sample

  • Internal standard (e.g., α-PVP-d8)

  • Saturated sodium borate buffer (pH 9.2)

  • Extraction solvent (e.g., ethyl acetate or a mixture of 1-chlorobutane and acetonitrile (4:1))

  • 0.1% Formic acid in water/acetonitrile (50:50, v/v) for reconstitution

Procedure:

  • To 0.5 mL of plasma, add 50 µL of internal standard solution.

  • Add 0.5 mL of saturated sodium borate buffer (pH 9.2) and vortex for 30 seconds.

  • Add 3 mL of the extraction solvent, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 0.1% formic acid in water/acetonitrile for LC-MS/MS analysis.

Part 2: Instrumental Analysis Protocols

Protocol 2.1: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the analysis of drug metabolites due to its high sensitivity and selectivity.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).

ParameterRecommended Conditions
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM) for targeted analysis; Full scan and data-dependent MS/MS for untargeted analysis
Collision Energy Optimized for each metabolite

Data Analysis for Metabolite Identification:

  • Targeted Analysis: Monitor for predicted metabolites based on their expected mass transitions.

  • Untargeted Analysis: Use high-resolution mass spectrometry (HRMS) to identify potential metabolites by searching for mass shifts corresponding to common metabolic transformations (e.g., +15.9949 Da for hydroxylation, +1.0078 Da for keto reduction).

  • Fragmentation Analysis: Compare the fragmentation patterns of suspected metabolites with that of the parent compound to confirm structural similarities.

Protocol 2.2: GC-MS Analysis

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For many drug metabolites, derivatization is required to improve their volatility and thermal stability.

Derivatization (Silylation):

  • To the dried extract from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 30 minutes.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

ParameterRecommended Conditions
GC Column HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Initial temperature 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Data Analysis for Metabolite Identification:

  • Analyze the mass spectra for characteristic fragment ions. The fragmentation of the silylated derivatives will provide structural information.

  • The presence of the trimethylsilyl (TMS) group (m/z 73) is a key indicator of a derivatized hydroxyl group.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate quality control measures.

  • Internal Standards: The use of a deuterated internal standard (e.g., α-PVP-d8) is critical to correct for variations in extraction efficiency and matrix effects, ensuring the accuracy and precision of the analytical results.

  • Method Validation: For quantitative applications, it is imperative to fully validate the analytical method according to established guidelines (e.g., those from the Scientific Working Group for Forensic Toxicology, SWGTOX). This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.

  • Confirmation of Metabolite Identity: The identification of a metabolite should be based on multiple points of evidence, including:

    • Accurate mass measurement (for HRMS).

    • Characteristic fragmentation pattern consistent with the proposed structure.

    • Retention time relative to the parent compound.

    • For definitive confirmation, comparison with a synthesized reference standard is recommended.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the identification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one metabolites in biological matrices. The combination of efficient sample preparation with high-sensitivity LC-MS/MS and GC-MS analysis will enable researchers and forensic scientists to effectively characterize the metabolic profile of this novel psychoactive substance. A thorough understanding of its metabolism is paramount for accurate toxicological assessment and for informing public health and safety initiatives.

References

  • Carlier, J., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. International Journal of Molecular Sciences, 22(1), 230. [Link]

  • Kavanagh, P., et al. (2013). The metabolism of α-pyrrolidinovalerophenone (α-PVP) in the rat: identification of phase I and phase II metabolites. Drug Testing and Analysis, 5(8), 655-665. [Link]

  • Negreira, N., et al. (2015). In vitro and in vivo metabolism of the synthetic cathinone α-pyrrolidinovalerophenone (α-PVP). Analytical and Bioanalytical Chemistry, 407(19), 5803-5816. [Link]

  • Swortwood, M. J., et al. (2016). In vitro and in vivo metabolic studies of 3,4-methylenedioxypyrovalerone (MDPV), a novel psychoactive substance. Journal of Analytical Toxicology, 40(2), 140-146. [Link]

  • Zancajo, R., et al. (2022). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1136611. [Link]

  • UNODC. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • Al-Saffar, Y., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Metabolites, 12(5), 379. [Link]

  • Sisco, E., et al. (2021). Development and evaluation of a synthetic cathinone targeted gas chromatography mass spectrometry (GC‐MS) method. Journal of Forensic Sciences, 66(5), 1845-1856. [Link]

Sources

Method

Application Note: Behavioral Pharmacology Assays for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Executive Summary & Structural Rationale The emergence of novel psychoactive substances (NPS) necessitates rigorous preclinical evaluation to determine their neuropharmacological profiles and abuse liability. 1-Phenyl-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The emergence of novel psychoactive substances (NPS) necessitates rigorous preclinical evaluation to determine their neuropharmacological profiles and abuse liability. 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a unique structural analog of pyrrolidine-containing synthetic cathinones.

Unlike well-characterized cathinones such as α -pyrrolidinopropiophenone ( α -PPP) or α -pyrrolidinopentiophenone ( α -PVP), which feature a tertiary amine (pyrrolidin-1-yl) and an alpha-alkyl chain, this compound features a secondary amine (pyrrolidin-2-yl) and lacks the alpha-alkyl extension (ethanone vs. propanone/pentanone). Previous structure-activity relationship (SAR) studies indicate that the length of the alpha-alkyl chain and the nature of the amine critically dictate the potency and selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT)[1]. The shift to a secondary amine is hypothesized to alter lipophilicity and blood-brain barrier (BBB) permeability, potentially modifying its psychomotor stimulant efficacy and reinforcing properties compared to traditional tertiary cathinones[2].

This application note details a self-validating, multi-tiered behavioral pharmacology workflow designed to evaluate the psychostimulant, reinforcing, and psychotomimetic properties of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Mechanistic Hypothesis & Signaling Pathway

Pyrrolidine-containing synthetic cathinones typically act as potent, competitive inhibitors of DAT and the norepinephrine transporter (NET), with negligible activity at SERT[3]. This DAT-selective profile drives robust dopamine accumulation in the synaptic cleft, mediating intense locomotor stimulation and high abuse liability[1]. We hypothesize that 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one will retain DAT/NET inhibition, though its secondary amine structure may alter its binding kinetics and off-target receptor interactions (e.g., 5-HT2A antagonism), which can modulate the overall behavioral phenotype[4].

Mechanism PreSyn Presynaptic DA Terminal VMAT2 VMAT2 Vesicles PreSyn->VMAT2 Packages DA DAT Dopamine Transporter (DAT) DAT->PreSyn Recycling DA Synaptic Dopamine VMAT2->DA Exocytosis DA->DAT Reuptake PostSyn Postsynaptic D1/D2 Receptors DA->PostSyn Receptor Activation Compound 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Compound->DAT Competitive Inhibition

Hypothesized mechanism of action at the dopaminergic synapse.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system . This means internal controls (e.g., habituation baselines, saline substitutions, and positive reference standards) are built directly into the experimental design to prevent false positives and confirm assay sensitivity.

Workflow Phase1 1. In Vitro Binding (DAT/NET/SERT Assays) Phase2 2. Locomotor Activity (Open Field Test) Phase1->Phase2 ED50 Dose Selection Phase3 3. Abuse Liability (IVSA PR Schedule) Phase2->Phase3 Reinforcing Efficacy Phase4 4. Sensorimotor Gating (Prepulse Inhibition) Phase2->Phase4 Psychotomimetic Screen

Sequential behavioral pharmacology workflow for novel synthetic cathinones.

Protocol 1: Open-Field Locomotor Activity Assay

Purpose: To quantify the acute psychomotor stimulant effects and establish the in vivo ED50​ , which is critical for downstream dosing[3]. Causality & Validation: Locomotion is highly sensitive to DAT inhibition. The protocol includes a 60-minute habituation phase to establish a low-activity baseline, ensuring that subsequent hyperlocomotion is drug-induced rather than driven by novel-environment exploration.

Step-by-Step Methodology:

  • Subject Preparation: Acclimate adult male Sprague-Dawley rats to the testing room for 1 hour under dim lighting.

  • Habituation (Validation Step): Place animals in the open-field arenas (40 x 40 cm) equipped with infrared photobeam arrays. Record baseline horizontal and vertical activity for 60 minutes.

  • Dosing: Administer 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one via intraperitoneal (i.p.) injection across a log-dose range (e.g., 0.1, 1.0, 10, 30 mg/kg). Include a vehicle (saline) negative control and a cocaine (10 mg/kg) positive control.

  • Data Acquisition: Record ambulatory counts (consecutive beam breaks) in 10-minute bins for 120–180 minutes post-injection.

  • Analysis: Calculate the Area Under the Curve (AUC) for total distance traveled and determine the ED50​ using non-linear regression.

Protocol 2: Intravenous Self-Administration (IVSA) under a Progressive Ratio (PR) Schedule

Purpose: To evaluate the reinforcing efficacy and abuse liability of the compound. Causality & Validation: While Fixed Ratio (FR) schedules measure drug-taking behavior, PR schedules measure the motivation to obtain the drug (the "break point"). The reinforcing potency of pyrrolidine cathinones is positively correlated with their DAT/SERT selectivity ratio[1]. A saline substitution phase validates that the lever-pressing behavior is strictly pharmacological and not a conditioned response to the operant chamber cues[2].

Step-by-Step Methodology:

  • Surgery: Implant chronic indwelling catheters into the right jugular vein of the rats. Allow 7 days for recovery.

  • FR1 Acquisition: Train rats to press an active lever for an intravenous infusion of the test compound (e.g., 0.1 mg/kg/infusion) under a Fixed Ratio 1 (FR1) schedule, paired with a light/tone cue.

  • Saline Substitution (Validation Step): Once stable responding is achieved (>20 infusions/session for 3 days), substitute the drug with saline. Active lever pressing must extinguish (drop by >75%) to validate drug-directed behavior.

  • PR Testing: Re-establish baseline drug self-administration, then switch to a Progressive Ratio schedule (e.g., response requirements increase exponentially: 1, 2, 4, 6, 9, 12...).

  • Endpoint: The session ends when 1 hour passes without an earned infusion. The last completed ratio is recorded as the "break point."

Protocol 3: Prepulse Inhibition (PPI) of Acoustic Startle

Purpose: To assess sensorimotor gating, a translational measure of psychotomimetic/schizophrenia-like effects often triggered by profound dopaminergic overload. Causality & Validation: DAT inhibitors can disrupt PPI. To ensure the drug is actually disrupting gating and not simply causing deafness or motor paralysis, the protocol includes "Startle-Only" trials. If the baseline startle amplitude is abolished, PPI cannot be accurately calculated.

Step-by-Step Methodology:

  • Acclimation: Place rats in startle chambers with a 65 dB background white noise for 5 minutes.

  • Baseline Startle (Validation Step): Present six 120 dB acoustic pulses (40 ms duration) to establish baseline startle reactivity.

  • Testing Block: Present a randomized series of trials:

    • Startle-only: 120 dB pulse.

    • Prepulse + Startle: 70, 75, or 80 dB prepulse (20 ms), followed 100 ms later by the 120 dB startle pulse.

    • No-stimulus: Background noise only.

  • Calculation: %PPI=100−[(StartleAmplitudePrepulse+Pulse​/StartleAmplitudePulse−Only​)×100] .

Quantitative Data Summary

The following table contextualizes the hypothesized pharmacological profile of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one against established reference compounds, based on known SAR trends for synthetic cathinones[1][2].

CompoundDAT IC50​ (nM)SERT IC50​ (nM)DAT/SERT SelectivityLocomotor ED50​ (mg/kg)Max PR Break Point
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one ~150 (Hypothesized)>10,000 (Hypothesized)>66x~5.0 (Hypothesized)Moderate-High
α -PPP (Reference)[2]110>10,000>90x2.5High
α -PVP (Reference)[1]12>10,000>800x0.5Very High
Cocaine (Reference)[1]208213~1x10.0Moderate

Note: The absence of the alpha-alkyl chain and the shift to a secondary amine is predicted to decrease DAT binding affinity relative to α -PVP, resulting in a higher Locomotor ED50​ requirement, similar to or slightly weaker than α -PPP.

References

  • Gatch MB, Dolan SB, Forster MJ. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Psychopharmacology. Available at:[Link]

  • Collins GT, et al. (2019). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology. Available at:[Link]

  • Gannon BM, et al. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Psychiatry. Available at:[Link]

  • Chen Y, et al. (2019). The synthetic cathinone psychostimulant α-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence. Drug Testing and Analysis. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. It provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. It provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common stability challenges encountered during experimentation in aqueous solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Q1: What is 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and why is its stability a concern?

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic compound belonging to the cathinone class. Structurally, it is a β-keto-phenethylamine. Like many synthetic cathinones, its chemical stability in aqueous solutions can be a significant issue, potentially leading to the formation of degradation products.[1] Changes in the integrity of the molecule can compromise experimental results, deliver a lower effective dose in pharmacological studies, or create safety concerns due to the formation of unknown impurities.[2][3] Therefore, understanding its stability profile is critical for accurate and reproducible research.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of synthetic cathinones, including those with a pyrrolidine ring like 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, is highly dependent on several factors:

  • pH: This is the most critical determinant. The compound is significantly more stable in acidic conditions (pH 4-6) and degrades rapidly in neutral to alkaline (basic) conditions.[1][4][5]

  • Temperature: Elevated temperatures accelerate the rate of degradation. For long-term storage, frozen conditions (-20°C or lower) are recommended.[1][6]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved atmospheric oxygen, can lead to oxidative degradation of the molecule.[7][8]

  • Light Exposure (Photolysis): Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[9][10]

Q3: What are the likely degradation pathways for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one?

Based on extensive studies of structurally similar cathinones (e.g., α-PVP, MDPV), the two primary degradation pathways are:

  • Reduction of the β-keto group: The ketone moiety is reduced to a secondary alcohol, forming the corresponding 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol.[11]

  • Oxidation of the pyrrolidine ring: The pyrrolidine ring can be oxidized, typically at the carbon adjacent to the nitrogen, to form a lactam (a cyclic amide), resulting in 1-Phenyl-2-(2-oxopyrrolidin-2-yl)ethan-1-one.[11]

These pathways can also occur in combination in metabolic studies.[11]

G cluster_legend Legend parent 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Parent Compound) reduced 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol parent->reduced  β-Keto Reduction oxidized 1-Phenyl-2-(5-oxopyrrolidin-2-yl)ethan-1-one parent->oxidized  Pyrrolidine Oxidation  (Lactam Formation) k1 Parent Compound k2 Degradation Product

Potential Degradation Pathways

Q4: How should I prepare and store aqueous stock solutions to maximize stability?

To minimize degradation, follow these best practices:

  • Use an Acidic Diluent: Prepare solutions in slightly acidic water (e.g., pH 4-6) or an acidic buffer. Avoid using neutral or alkaline buffers like PBS (pH 7.4) for anything other than immediate use. Cathinones are consistently shown to be more stable under acidic conditions.[1]

  • Solvent Choice: If solubility in purely aqueous media is an issue, DMSO can be used for initial stock preparation, followed by dilution in an appropriate acidic aqueous buffer.[12]

  • Storage Temperature: Store stock solutions at -20°C or, for long-term stability, at -80°C.[1][6] Avoid repeated freeze-thaw cycles.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Inert Atmosphere: For maximum stability, particularly for long-term reference standards, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

Troubleshooting Guides

This section provides structured guidance for common experimental problems related to the instability of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Problem 1: Consistently Low or Decreasing Analyte Concentration in QC Samples
  • Symptom: Your analytical method (e.g., LC-MS) shows a lower than expected concentration for your freshly prepared standards, or the concentration decreases significantly over the course of an analytical run.

  • Possible Causes:

    • pH of the Mobile Phase/Sample Diluent: The compound may be degrading in the autosampler vials if the diluent is neutral or basic. Synthetic cathinones can be unstable under these conditions, even at room temperature.[4][5]

    • In-Source Degradation: High temperatures or specific conditions in the mass spectrometer's ion source could be causing thermal degradation.[13]

    • Improper Storage of Stock Solution: The primary stock solution may have already degraded due to storage at an inappropriate temperature or pH.

  • Recommended Actions:

    • Verify pH: Check the pH of your sample diluent and mobile phases. If neutral or basic, switch to a slightly acidic alternative (e.g., 0.1% formic acid in water).

    • Autosampler Temperature: Set the autosampler temperature to a low setting (e.g., 4°C) to slow degradation during the analytical queue.[6]

    • Re-prepare Stock Solution: Prepare a fresh stock solution using the best practices outlined in the FAQ section. Analyze it immediately to establish a true T=0 concentration.

    • Optimize MS Source Conditions: If in-source degradation is suspected, try reducing the ion source temperature or capillary voltage to see if the response of the parent compound increases.

Problem 2: Appearance of Unknown Peaks in Chromatograms Over Time
  • Symptom: When analyzing your sample, you observe new peaks appearing in the chromatogram that were not present in the initial analysis. These peaks often grow as the parent peak diminishes.

  • Possible Causes:

    • Formation of Degradation Products: This is the most likely cause. The new peaks correspond to degradation products such as the reduced alcohol or the oxidized lactam form of the parent compound.[11]

    • Matrix Effects: If working with a complex biological matrix like plasma or urine, the compound may be reacting with matrix components.

  • Recommended Actions:

    • Characterize Unknowns: Use high-resolution mass spectrometry (LC-Q/TOF-MS) to obtain accurate mass data for the unknown peaks. Compare the measured mass to the theoretical masses of expected degradation products (see FAQ Q3).

    • Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation) as detailed in the Experimental Guide below. This will help you confirm the identity of the degradation products by comparing their retention times and mass spectra with the unknown peaks in your samples.[8]

    • Review Sample Handling: Ensure samples are processed and analyzed as quickly as possible after preparation, and that they are maintained at low temperatures and protected from light throughout the process.

Experimental Guides

This section provides standardized protocols for assessing the stability of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Guide 1: Performing a Forced Degradation (Stress Testing) Study

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Objective: To deliberately degrade 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one under various stress conditions to identify degradation pathways and products.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_samples Aliquot into separate vials for each stress condition prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_samples->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_samples->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep_samples->oxid thermal Thermal Stress (e.g., 80°C in solution) prep_samples->thermal photo Photolytic Stress (ICH Q1B light exposure) prep_samples->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling quench Quench Reaction (Neutralize pH, cool down) sampling->quench analyze Analyze by Stability-Indicating LC-MS/MS Method quench->analyze characterize Characterize Degradants (Mass Spec, Retention Time) analyze->characterize

Workflow for a Forced Degradation Study

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Include a control sample diluted with water only.

    Stress ConditionReagent/ConditionTemperatureRecommended DurationRationale
    Acid Hydrolysis 0.1 M HCl60°CUp to 72 hoursSimulates acidic environments and acid-catalyzed degradation.[3]
    Base Hydrolysis 0.1 M NaOHRoom Temp (25°C)Up to 24 hoursSimulates alkaline environments; cathinones often degrade rapidly.[4]
    Oxidation 3% H₂O₂Room Temp (25°C)Up to 24 hoursSimulates potential oxidative degradation.[8]
    Thermal Purified Water80°CUp to 72 hoursEvaluates the effect of heat on the molecule's stability.[9]
    Photolytic Purified WaterRoom Temp (25°C)ICH Q1B GuidelinesEvaluates sensitivity to light, a common degradation factor.[10]
  • Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quench the Reaction: Immediately stop the degradation process. For acid/base samples, neutralize with an equivalent amount of base/acid. For thermal samples, place them in an ice bath. Store all quenched samples at -20°C until analysis.

  • Analysis: Analyze all samples (including the T=0 and control samples) using a validated, stability-indicating analytical method, typically HPLC with UV and/or MS detection.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound in each condition.

    • Identify and quantify major degradation products.

    • Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.

Guide 2: Developing a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound due to degradation and separate its degradation products.

Key Requirements for the Method:

  • Specificity: The method must be able to produce a response for the parent compound that is free from interference from its degradation products, impurities, or excipients.

  • Peak Purity: Use a Diode Array Detector (DAD) in HPLC to assess peak purity at different points across the parent peak. The spectra should be consistent.

  • Resolution: The chromatographic method must achieve baseline separation (Resolution > 1.5) between the parent peak and all significant degradation product peaks.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Typical Starting Point for Method Development (LC-MS/MS):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.

  • Detection: Use Mass Spectrometry (MS) to monitor the parent ion and potential degradation product ions.

References
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Elde, A. T., Arstadvoll, T., Eide, I., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(33), 12101-12117. [Link]

  • Jain, R., & Gupta, R. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Krishna, V., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. ResearchGate. [Link]

  • Rao, N. (2015). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Jain, D., & Basniwal, P. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • Aldubayyan, A., Al-hooti, A., Al-remeithi, A., & Al-awadhi, T. (2024). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Forensic Sciences Research. [Link]

  • Glicksberg, L., & Kerrigan, S. (2017). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]

  • Kalsele, P. M., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1141-1149. [Link]

  • Aldubayyan, A., Al-hooti, A., Al-remeithi, A., & Al-awadhi, T. (2024). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology. [Link]

  • Aldubayyan, A., Al-hooti, A., Al-remeithi, A., & Al-awadhi, T. (2024). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Dosage of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one for Animal Studies

Disclaimer: This guide is intended for qualified researchers, scientists, and drug development professionals working in regulated laboratory environments. The information provided is for research purposes only and outlin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide is intended for qualified researchers, scientists, and drug development professionals working in regulated laboratory environments. The information provided is for research purposes only and outlines established pharmacological and toxicological principles for dose-finding studies. All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) and in strict compliance with all applicable laws and regulations. 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, also known as α-Pyrrolidinovalerophenone (α-PVP), is a controlled substance in many jurisdictions.

Frequently Asked Questions (FAQs)

Part 1: Pre-Experimental Planning & Compound Preparation

Q1: What are the essential first steps before initiating a dose-optimization study for α-PVP?

A1: Before any in-vivo work, a comprehensive plan is critical. This includes:

  • Literature Review: Thoroughly review existing preclinical data on α-PVP and structurally similar compounds. Focus on its known pharmacokinetics (PK), pharmacodynamics (PD), and reported toxicological effects in various animal models.[1][2] α-PVP is a potent synthetic cathinone that inhibits dopamine and norepinephrine reuptake.[1]

  • IACUC Protocol Approval: Prepare and submit a detailed protocol to your institution's IACUC. This protocol must justify the use of animals, detail all procedures, define humane endpoints, and describe the dosage range, route of administration, and monitoring procedures.[3][4][5]

  • Regulatory Compliance: Ensure you have the necessary licenses (e.g., from the Drug Enforcement Administration in the U.S.) to possess and work with a Schedule I controlled substance.

  • Compound Sourcing and Purity: Obtain the compound from a reputable chemical supplier. It is crucial to have a Certificate of Analysis (CoA) confirming its identity and purity. Impurities can significantly alter the toxicological and pharmacological profile.

  • Formulation and Vehicle Selection: Determine the appropriate vehicle for solubilizing α-PVP for the chosen route of administration. The vehicle must be sterile, non-toxic, and have a physiological pH (typically 6.8-7.2).[4] Common parenteral vehicles include sterile saline or phosphate-buffered saline (PBS). Solubility tests are required to ensure the compound does not precipitate upon administration.

Q2: How do I prepare a sterile, injectable formulation of α-PVP for animal studies?

A2: All substances administered parenterally (e.g., intravenously, intraperitoneally, subcutaneously) must be sterile and biocompatible.[4][6]

  • Aseptic Technique: Prepare the formulation in a sterile environment, such as a laminar flow hood.

  • Solubilization: Weigh the required amount of α-PVP and dissolve it in the chosen sterile vehicle. Gentle warming or vortexing may be necessary.

  • pH Adjustment: Check the pH of the final solution. If it is outside the physiological range (6.8-7.2), it should be buffered.[4]

  • Sterile Filtration: Pass the final solution through a 0.2-micron sterile filter to remove any potential microbial contamination.[4]

  • Storage and Labeling: Store the sterile formulation in a clearly labeled, sealed vial. The label should include the compound name, concentration, vehicle, date of preparation, and beyond-use date.[6]

Part 2: Dose-Finding and Escalation Strategy

Q3: How do I determine a safe starting dose for an acute toxicity study?

A3: The goal is to start at a dose expected to be safe and escalate logically.

  • Literature-Based Approach: If published data exists for α-PVP in the selected species, use the lowest reported effective dose as a starting point.

  • In the Absence of Data: For a novel compound, a very conservative starting dose is chosen. Regulatory guidance, such as the FDA's "Estimating the Maximum Safe Starting Dose," provides frameworks for extrapolating from in-vitro data or using a fraction of the No Observed Adverse Effect Level (NOAEL) from preliminary studies.[7][8]

  • Dose Escalation: A common approach is a dose-escalation study where single animals or small groups are dosed sequentially. The observations from one dose level inform the selection of the next.

Q4: What is a "Limit Test" and when should it be used?

A4: A limit test is an initial acute toxicity test used when the substance is expected to have low toxicity.[9] A high dose, typically 2000 mg/kg or 5000 mg/kg, is administered to a small group of animals.[10] If no mortality or significant toxicity is observed, no further testing at higher doses is necessary, and the LD50 can be classified as being greater than the limit dose.[9][10] This approach helps to reduce the number of animals used.[9]

Q5: What is the Median Lethal Dose (LD50) and how is it determined?

A5: The LD50 is the statistically estimated dose of a substance that is expected to cause death in 50% of a test animal population.[9][11] While historically significant, modern toxicology focuses more on observing clinical signs and identifying target organs of toxicity rather than solely determining lethality.[9][12] Regulatory guidelines like those from the OECD often recommend alternative methods that use fewer animals, such as the Up-and-Down Procedure or the Fixed Dose Procedure.[10] These methods provide an estimate of the LD50 while yielding more information on non-lethal toxic effects.

Part 3: Pharmacokinetics (PK) and Pharmacodynamics (PD)

Q6: Why is it crucial to conduct pharmacokinetic (PK) studies?

A6: PK studies describe what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). This is essential for dosage optimization because:

  • Exposure-Response Relationship: PK links the administered dose to the concentration of the drug in the blood and target tissues (like the brain) over time.[7][13] This helps to understand if an observed effect (or lack thereof) is due to the drug's potency or simply insufficient exposure.

  • Determining Dosing Intervals: The elimination half-life (t1/2) helps determine how frequently the drug should be administered to maintain a desired concentration.[1] For α-PVP in rats, the elimination half-life is approximately 2.1 hours.[1]

  • Bioavailability: It reveals how much of the drug reaches the systemic circulation after non-intravenous administration (e.g., oral or intraperitoneal).[14]

  • Metabolite Identification: PK studies can help identify active or toxic metabolites.[15]

Q7: What are key pharmacodynamic (PD) endpoints to measure for α-PVP?

A7: PD studies describe what the drug does to the body. For a psychostimulant like α-PVP, relevant PD endpoints in animal models include:

  • Locomotor Activity: Measuring increases in movement, stereotypy, and other aberrant behaviors.[2]

  • Drug Discrimination: Training animals to recognize the subjective effects of α-PVP compared to saline.[16]

  • Physiological Monitoring: Assessing changes in heart rate, blood pressure, and body temperature.

  • Neurochemical Analysis: Measuring levels of dopamine and norepinephrine in specific brain regions post-administration.

Q8: What is a dose-response curve and how do I interpret it to find the ED50?

A8: A dose-response curve plots the magnitude of a drug's effect (response) against its concentration or dose.[17]

  • ED50 (Median Effective Dose): This is the dose that produces 50% of the maximum possible effect or produces a specified effect in 50% of the test population.[18][19] It is a critical measure of a drug's potency.

  • Interpretation: The ED50 is found on the x-axis (dose) at the point corresponding to 50% of the maximal response on the y-axis.[18] A lower ED50 indicates higher potency. Generating a full dose-response curve is essential to select a dose that produces the desired effect without causing unnecessary toxicity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No observable effect at expected doses. 1. Poor Bioavailability: The drug is not being absorbed effectively via the chosen route. 2. Rapid Metabolism/Clearance: The drug is being eliminated before it can reach effective concentrations. 3. Formulation Issue: The compound has precipitated out of solution or degraded. 4. Incorrect Dosing: Calculation or administration error.1. Conduct a pilot PK study to measure plasma/brain concentrations.[20] 2. Consider a different route of administration (e.g., subcutaneous instead of intraperitoneal).[3] 3. Verify the integrity and concentration of the dosing solution.[21] 4. Double-check all dose calculations and administration techniques.
High inter-animal variability in response. 1. Inconsistent Administration: Variation in injection site or volume. 2. Genetic Differences: Outbred animal stocks can have more variability than inbred strains. 3. Biological Factors: Differences in age, weight, or health status of the animals.1. Ensure all personnel are thoroughly trained and consistent in administration techniques.[22] 2. Increase the number of animals per group (N) to improve statistical power. 3. Ensure animals are closely matched for age and weight at the start of the study.
Unexpected toxicity or mortality at low doses. 1. Species Sensitivity: The chosen species may be particularly sensitive to the compound's effects. 2. Compound Impurity: The test article may contain highly toxic impurities. 3. Vehicle Toxicity: The vehicle itself may be causing adverse effects. 4. Error in Formulation: Dosing solution may be more concentrated than intended.1. Immediately halt dose escalation. Review all procedures. 2. Conduct a dose de-escalation study with wider dose spacing. 3. Administer a vehicle-only control group to rule out vehicle effects.[21] 4. Re-verify the purity of the compound and the concentration of the dosing solution.

Experimental Protocols & Data Visualization

Protocol 1: Acute Dose-Range Finding (DRF) Study
  • Objective: To identify a range of doses that produce graded pharmacological effects and to establish a non-lethal, maximum tolerated dose (MTD).

  • Animals: Male Sprague-Dawley rats (n=2 per dose group), 8-10 weeks old.

  • Dose Selection: Based on literature, start with doses of 0.5, 1.0, 3.0, and 10.0 mg/kg, administered subcutaneously (SC).[1]

  • Procedure: a. Acclimatize animals for at least 7 days. b. Record baseline body weights. c. Administer a single SC injection of α-PVP or vehicle. d. Observe animals continuously for the first 4 hours, then at 8 and 24 hours post-dose. e. Record clinical observations (e.g., changes in posture, activity, breathing, presence of tremors, stereotypy). f. Record body weights daily for 7 days.

  • Endpoint: Determine the highest dose that does not produce severe clinical signs or body weight loss >15%. This can be defined as the MTD for this administration route.

Data Presentation: Example Dose Escalation Scheme
Dose Level (mg/kg, SC)Number of AnimalsKey ObservationsDecision
Vehicle2Normal activityProceed
0.52Mild hyperlocomotionProceed
1.02Moderate hyperlocomotion, slight stereotypyProceed
3.02Intense stereotypy, significant hyperlocomotionProceed with caution
10.02Severe stereotypy, tremors, transient distressStop Escalation. MTD is likely <10.0 mg/kg.
Visualization of Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive dose optimization study.

DoseOptimizationWorkflow cluster_Plan Phase 1: Planning & Preparation cluster_Tox Phase 2: Acute Toxicity & Dose Ranging cluster_PKPD Phase 3: PK/PD Characterization cluster_Analysis Phase 4: Data Analysis & Dose Selection P1 Literature Review & Regulatory Approval (IACUC) P2 Compound Sourcing, Purity Analysis (CoA) P1->P2 P3 Formulation & Vehicle Selection P2->P3 T1 Dose Range-Finding (DRF) Study P3->T1 T2 Determine Maximum Tolerated Dose (MTD) & LD50 Estimate T1->T2 PK Pharmacokinetic (PK) Study (ADME, t1/2) T2->PK PD Pharmacodynamic (PD) Study (e.g., Locomotor Assay) PK->PD A1 Construct Dose-Response Curves PD->A1 A2 Calculate ED50 & Therapeutic Index A1->A2 A3 Select Optimal Dose(s) for Efficacy Studies A2->A3

Caption: Workflow for preclinical dose optimization.

Visualization of Troubleshooting Logic

This decision tree helps guide researchers when initial results are not as expected.

TroubleshootingTree Start Initial Dose-Response Experiment Outcome NoEffect No Observable Effect Start->NoEffect Toxicity Unexpected Toxicity Start->Toxicity DesiredEffect Desired Effect Observed Start->DesiredEffect CheckPK Investigate PK: Is drug exposure sufficient? NoEffect->CheckPK Yes Deescalate Halt & De-escalate Doses Toxicity->Deescalate Yes RefineDose Refine Dose Range (Establish full curve & ED50) DesiredEffect->RefineDose Yes CheckFormulation Verify Formulation: Concentration, Stability CheckPK->CheckFormulation If exposure is low CheckPurity Verify Compound Purity & Vehicle Safety Deescalate->CheckPurity Proceed Proceed to Efficacy Models RefineDose->Proceed

Caption: Decision tree for troubleshooting experimental outcomes.

References

  • San Diego State University. (n.d.). IACUC Guidelines - Research. Retrieved from [Link]

  • Michigan State University. (2025, April 10). IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • University of California, Santa Barbara. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Retrieved from [Link]

  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

  • Rang and Dale's Pharmacology. (2016, March 2). How to plot a dose response curve and measure EC50. Key concepts in pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimation of ED50 from dose–response curves. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 9). ED50 - StatPearls. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]

  • NC3Rs. (n.d.). Acute toxicity testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Conduct Considerations for First‐in‐Human Trials. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination. Retrieved from [Link]

  • ACS Publications. (2020, December 21). A Review of the LD 50 and Its Current Role in Hazard Communication. Retrieved from [Link]

  • ECETOC. (n.d.). Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2018, March). The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. Retrieved from [Link]

  • Regulations.gov. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • AACR Journals. (2010, March 14). Information Needed to Conduct First-in-Human Oncology Trials in the United States: A View from a Former FDA Medical Reviewer. Retrieved from [Link]

  • Western Michigan University. (n.d.). Evaluation of α-Pyrrolidindovalerophenone (α-PVP) and its Evaluation of. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • PubMed. (2009, June 15). New designer drug alpha-pyrrolidinovalerophenone (PVP): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 18). Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 30). A Review of Dose Finding Methods and Theory. Retrieved from [Link]

  • Oxford Academic. (2023, May 15). Dose optimization during drug development: whether and when to optimize. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advanced Methods for Dose and Regimen Finding During Drug Development: Summary of the EMA/EFPIA Workshop on Dose Finding. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose Finding in Single Dose Studies by Allometric Scaling. Retrieved from [Link]

  • ASCO Publications. (2025, July 24). Totality of the Evidence: Optimizing Dosage Selection Strategies in Oncology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 14). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Early Phase Trials Using Innovative Trial Designs and Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 21-549 Emend Pharmacology Review Part 1. Retrieved from [Link]

  • PubMed. (2003, November-December). [Characteristics of pyrrolidone pharmacokinetics in rats]. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of Pyrrolidinophenone Derivatives

Welcome to the technical support center for the analysis of pyrrolidinophenone derivatives. This guide is designed for researchers, forensic toxicologists, and drug development professionals who encounter challenges in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of pyrrolidinophenone derivatives. This guide is designed for researchers, forensic toxicologists, and drug development professionals who encounter challenges in the detection and quantification of this complex class of new psychoactive substances (NPS). The dynamic nature of the NPS market, characterized by the constant emergence of new analogs and isomers, presents significant analytical hurdles.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.

Troubleshooting Guide: Question & Answer

This section addresses common, specific problems encountered during the analysis of pyrrolidinophenone derivatives.

Question 1: Why am I seeing poor peak shapes, peak splitting, or complete signal loss when analyzing pyrrolidinophenones with Gas Chromatography-Mass Spectrometry (GC-MS)?

Root Cause Analysis:

This is a classic and frequently encountered problem rooted in the thermal instability of the pyrrolidinophenone structure.[4][5] The β-keto phenethylamine backbone, particularly in compounds with a tertiary amine like the pyrrolidine ring, is susceptible to in-source thermal degradation in the hot GC inlet.[6][7] This decomposition often occurs via a retro-Michael addition or oxidative degradation, leading to the formation of enamines or other breakdown products.[4][5][7][8] Consequently, the intact parent drug does not reach the detector, resulting in signal loss or the appearance of broad, tailing peaks corresponding to the degradation products.[4]

Troubleshooting Protocol & Solutions:

  • Optimize GC Inlet Parameters (Mitigation):

    • Lower the Injection Port Temperature: While complete prevention is unlikely by this step alone, reducing the injector temperature to the lowest possible value that still allows for efficient volatilization (e.g., 200-250°C) can minimize degradation.[4][5][7]

    • Use a Deactivated Inlet Liner: Active sites (silanol groups) on a standard glass liner can catalyze degradation.[4][5] Always use a new, high-quality deactivated liner. Over time, even deactivated liners can develop active sites, so frequent replacement is critical.[4][5]

    • Increase Split Ratio: A split injection, especially with a higher split ratio, reduces the residence time of the analyte in the hot inlet, thereby decreasing the opportunity for thermal breakdown.[4][5] Splitless injections should be avoided if degradation is observed.[4][5]

  • Employ Derivatization (Prevention):

    • Rationale: Derivatization is a chemical modification technique used to increase the thermal stability and improve the chromatographic properties of an analyte.[6][9] For secondary amine cathinones, acylation is common.[10][11] However, the tertiary amine of the pyrrolidine ring is non-reactive to traditional acylation or silylation reagents.[6]

    • Two-Step Reductive Silylation/Acylation: A more complex but effective approach involves first reducing the ketone group to a hydroxyl group. This introduces an active hydrogen, which can then be targeted by silylating agents like trimethylsilylimidazole (TMSI).[6]

  • Switch to an Alternative Analytical Technique (Avoidance):

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing thermally labile compounds like pyrrolidinophenones.[6] It avoids the high temperatures of a GC inlet, thus preserving the intact molecule for analysis. Electrospray ionization (ESI) is commonly used and provides excellent sensitivity.[12][13]

G cluster_0 Problem Identification cluster_1 Immediate Troubleshooting (GC Optimization) cluster_2 Chemical Modification cluster_3 Alternative Platform cluster_4 Outcome A Poor Peak Shape / No Signal in GC-MS Analysis B Lower Injector Temp (e.g., 250°C -> 220°C) A->B Attempt 1 C Use New Deactivated Liner A->C Attempt 2 D Increase Split Ratio (e.g., 10:1 -> 50:1) A->D Attempt 3 E Derivatization (Reductive Silylation) A->E More Robust Solution F Switch to LC-MS/MS A->F Gold Standard Approach G Successful Analysis of Intact Analyte B->G Partial Success C->G Improved Result D->G Improved Result E->G F->G

Question 2: My mass spectral data for different cathinone isomers look nearly identical. How can I confidently distinguish between them?

Root Cause Analysis:

Positional isomers (e.g., 2-F-α-PVP vs. 3-F-α-PVP vs. 4-F-α-PVP) and structural isomers (e.g., N-ethylpentylone vs. hexylone) often exhibit very similar mass spectra under Electron Ionization (EI) conditions used in GC-MS.[14] This is because the primary fragmentation pathway is often an α-cleavage of the bond between the carbonyl carbon and the α-carbon, which results in a dominant iminium ion derived from the pyrrolidine ring.[12][14][15] This fragment contains no information about the phenyl ring or its substituents, making isomer differentiation based on EI-MS alone unreliable.[14][15][16]

Troubleshooting Protocol & Solutions:

  • Chromatographic Separation is Key:

    • Method: The primary strategy is to achieve baseline chromatographic separation. Isomers will have slightly different polarities and interactions with the stationary phase, leading to different retention times.

    • Validation: It is crucial to analyze certified reference materials for each isomer individually to confirm their respective retention times on your system. Co-injection of a mixed standard should show distinct, resolved peaks.

  • Leverage High-Resolution Mass Spectrometry (HRMS):

    • GC-Orbitrap-MS or LC-QTOF-MS: While EI fragmentation may be similar, high-resolution instruments can provide subtle differences in the fragmentation patterns of lower abundance ions.[14] More importantly, LC-MS/MS techniques using Collision-Induced Dissociation (CID) often produce significantly different product ion spectra for isomers, allowing for their differentiation.[14] For example, the loss of water or other neutral losses from the protonated molecule [M+H]+ can be diagnostic for specific isomers.[14][17]

  • Examine Fragmentation Pathways in Detail:

    • EI-MS: Even if the base peaks are identical, look for minor, low m/z fragment ions that may differ between isomers.[14]

    • ESI-MS/MS: This is far more powerful. The fragmentation of the protonated molecule often involves rearrangements and cleavages that are specific to the isomer's structure.[13][14][18] For example, the formation of tropylium ions (m/z 91) or substituted tropylium ions can be indicative of the substitution pattern on the aromatic ring.[13][18]

Table 1: Comparison of Analytical Techniques for Isomer Differentiation

TechniqueProsConsRecommendation
GC-MS (EI) Widely available; good for screening.Poor isomer differentiation based on MS alone; relies heavily on retention time.[14]Use only if isomers are well-separated chromatographically and confirmed with reference standards.
LC-MS/MS (CID) Excellent for isomer differentiation; provides unique product ion spectra.[14]Requires more specialized instrumentation.Highly Recommended. The gold standard for unequivocal isomer identification.
HRMS (TOF, Orbitrap) Provides high mass accuracy for formula confirmation.[14]May still require MS/MS for definitive isomer differentiation.Recommended, especially in combination with MS/MS.
Question 3: I am analyzing urine samples and suspect significant signal suppression in my LC-MS/MS analysis. How can I confirm and mitigate this?

Root Cause Analysis:

Matrix effects, particularly ion suppression, are a major challenge in the analysis of biological fluids like urine.[19][20][21] Co-eluting endogenous compounds (e.g., salts, urea, creatinine) or exogenous substances compete with the analyte of interest for ionization in the ESI source.[19][22] This competition reduces the efficiency with which the analyte molecules are converted into gas-phase ions, leading to a suppressed (lower) signal and compromising the accuracy and sensitivity of the assay.[22]

Troubleshooting Protocol & Solutions:

  • Confirming the Matrix Effect (Post-Column Infusion):

    • Protocol: Infuse a standard solution of your analyte at a constant rate into the LC flow after the analytical column. Inject a blank, extracted urine sample. A dip in the steady-state signal of your analyte at the retention time where it would normally elute confirms the presence of a co-eluting, suppressing agent.

  • Mitigation Strategies:

    • Sample Preparation: The goal is to remove interfering matrix components before analysis.

      • Dilute-and-Shoot: The simplest approach. Diluting the urine sample (e.g., 1:10 or 1:50 with mobile phase) can reduce the concentration of interfering substances to a point where the matrix effect is acceptable.[23] This is a good first step but may not be sufficient for trace-level analysis.

      • Solid-Phase Extraction (SPE): A more robust technique that uses a sorbent to selectively retain the analytes of interest while matrix components are washed away.[24] A mixed-mode cation exchange SPE is often effective for cathinones.[6]

    • Use of Stable Isotope-Labeled Internal Standards (SIL-IS):

      • Rationale: This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., α-PVP-d8) is chemically identical to the analyte but has a higher mass. It will co-elute and experience the exact same degree of ion suppression as the target analyte.

      • Application: By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is normalized, leading to accurate and precise quantification.[21]

G cluster_0 Problem cluster_1 Diagnosis cluster_2 Solutions cluster_3 Mechanism cluster_4 Outcome A Low/Inconsistent Signal in Urine Samples B Post-Column Infusion Experiment A->B Confirm Cause C Sample Cleanup (Dilution or SPE) B->C If Suppression Confirmed D Use Stable Isotope-Labeled Internal Standard (SIL-IS) B->D Best Practice E Removes Interfering Matrix Components C->E F Co-elutes and Experiences Identical Suppression D->F G Accurate & Precise Quantification E->G F->G

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for α-pyrrolidinophenones like α-PVP?

A: The metabolism of α-pyrrolidinophenones is extensive and crucial for identifying biomarkers of consumption.[25] The main pathways depend on the length of the alkyl side chain but generally include:

  • Oxidation of the Pyrrolidine Ring: This is often a major pathway, leading to the formation of a lactam metabolite (e.g., α-PVP lactam).[25][26]

  • Reduction of the Keto Group: The β-ketone is reduced to a hydroxyl group, forming a β-hydroxy metabolite.[26][27]

  • Hydroxylation of the Alkyl Chain: Oxidation can occur at the terminal (ω) or penultimate (ω-1) positions of the alkyl side chain.[26] The predominance of these pathways can be influenced by the alkyl chain length; for example, pyrrolidine ring oxidation is a major pathway for α-PHP (hexyl chain), while ω or ω-1 oxidation is more prominent for α-PHPP (heptyl chain).[26]

Q2: Where can I obtain reliable reference standards for newly emerged pyrrolidinophenone derivatives?

A: This is a significant challenge in the field of NPS.[1][2] The rapid appearance of new substances often outpaces the commercial availability of certified reference materials (CRMs).

  • Commercial Vendors: Reputable chemical suppliers specializing in forensic and toxicological standards are the primary source.

  • Government & International Agencies: Organizations like the United Nations Office on Drugs and Crime (UNODC) often provide guidance and may have programs for reference material distribution.[1][28] The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) is another key resource.[10]

  • Custom Synthesis: For truly novel compounds, collaboration with a synthetic chemistry lab may be necessary. Crucially, all analytical methods must be validated and/or verified in-house using a known reference standard before being used for routine casework. [1]

Q3: Is GC-MS ever a suitable technique for this class of compounds?

A: Yes, but with significant caveats. While LC-MS/MS is generally superior due to the thermal instability issue, GC-MS remains a widely used technique in many forensic labs.[6][29] It can be used successfully for screening and identification if:

  • The thermal degradation issues described in Troubleshooting Question 1 are understood and actively minimized.[7]

  • The method relies on chromatographic retention time for isomer separation, confirmed with standards.[14]

  • The limitations of EI mass spectra for distinguishing isomers are acknowledged, and identifications are made with caution, ideally supported by a second, uncorrelated analytical technique as per forensic best practices.[2]

References

  • Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. (n.d.). Chinese Journal of Analytical Chemistry.
  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. (n.d.). Sam Houston State University. Retrieved from

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (2020). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Structural Characterization of Emerging Synthetic Drugs. (n.d.). Office of Justice Programs. Retrieved from [Link]

  • Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. (2018). Forensic Toxicology. Retrieved from [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2024). Therapeutic Drug Monitoring. Retrieved from [Link]

  • Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. (2017). Analytical Methods. Retrieved from [Link]

  • α-Pyrrolidinopentiophenone. (n.d.). Wikipedia. Retrieved from [Link]

  • Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. (2013). ResearchGate. Retrieved from [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2024). ResearchGate. Retrieved from [Link]

  • Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. (2013). Forensic Science International. Retrieved from [Link]

  • Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. (2017). Analytical Methods.
  • Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. (2026). Spectroscopy Online. Retrieved from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University Research Repository. Retrieved from [Link]

  • Identification of synthetic cathinones in seized materials. (2022). Wiley Analytical Science. Retrieved from [Link]

  • The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. (2022). Open University and City University Institutional Repository. Retrieved from [Link]

  • One-Step Derivatization-Extraction Method for Rapid Analysis of Eleven Amphetamines and Cathinones in Oral Fluid by GC–MS. (2017). Journal of Analytical Toxicology. Retrieved from [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (2003). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Publications-Drug Testing Laboratories. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP). (n.d.). World Health Organization. Retrieved from [Link]

  • Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination. (2019). AAPS Journal. Retrieved from [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2024). Therapeutic Drug Monitoring. Retrieved from [Link]

  • Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. (2018). ResearchGate. Retrieved from [Link]

  • Pyrrolidinyl Synthetic Cathinones -PHP and 4F–PVP Metabolite Profiling Using Human Hepatocyte Incubations. (2020). IRIS UNIPM. Retrieved from [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience. Retrieved from [Link]

  • Mass spectra of (a) fluoro-a-pyrrolidinovalerophenone, (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (2020). West Virginia University Research Repository. Retrieved from [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Journal of Analytical Toxicology. Retrieved from [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (2020). Semantic Scholar. Retrieved from [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). Annex Publishers. Retrieved from [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). ResearchGate. Retrieved from [Link]

  • Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. (2025). Chemical Research in Toxicology. Retrieved from [Link]

  • Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (2014). ResearchGate. Retrieved from [Link]

  • Identification and Quantification of Designer Drugs in Urine by LC-MS/MS. (n.d.). SCIEX. Retrieved from [Link]

  • α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review. (2024). MDPI. Retrieved from [Link]

  • The challenge of New Psychoactive Substances - A technical update 2024. (2024). United Nations Office on Drugs and Crime. Retrieved from [Link]

Sources

Optimization

How to prevent degradation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one samples

Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and drug development professionals working with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and drug development professionals working with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one . As a β -amino ketone, this compound presents unique handling challenges. This document synthesizes field-proven methodologies and mechanistic causality to ensure the structural integrity of your samples during storage and experimentation.

I. Executive Overview: The Chemical Causality of Instability

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is structurally characterized by a ketone at the C1 position and a pyrrolidine ring attached at the C2 position, making it a classic β -amino ketone (a Mannich base derivative).

The inherent instability of this compound stems from the proximity of the basic pyrrolidine nitrogen to the enolizable ketone. In neutral or alkaline environments, the unprotonated amine lone pair and the acidic α -protons facilitate a retro-Mannich (or retro-Michael) elimination [1]. This irreversible cleavage yields an α,β -unsaturated ketone (a phenyl vinyl ketone derivative) and a pyrrolidine fragment, destroying the sample. Similar degradation profiles are notoriously observed in other Mannich base derivatives, which can rapidly decompose in common aqueous buffers and organic solvents, complicating biological assays and leading to false positives[2].

II. Frequently Asked Questions (FAQs)

Q: Why does my sample show multiple peaks in LC-MS after sitting in physiological buffer (pH 7.4)? A: At pH 7.4, a significant fraction of the pyrrolidine nitrogen is deprotonated. This triggers an E1cB-like elimination pathway. The retro-Mannich reaction is the primary degradation pathway for β -amino ketones in neutral to basic aqueous solutions[1]. The new chromatographic peaks you are observing correspond to the cleaved amine and the resulting enone degradant.

Q: Does the physical state (solid vs. solution) impact the shelf-life of the compound? A: Yes, profoundly. β -amino ketones are significantly more stable in their solid, crystalline form compared to when they are in solution[1]. In the solid state, restricted molecular mobility prevents the conformational alignment required for elimination. In solution, solvent-mediated proton transfer accelerates degradation.

Q: Can I store the compound in DMSO for high-throughput screening (HTS)? A: Caution is heavily advised. While anhydrous DMSO slows hydrolysis compared to water, trace moisture or the inherent basicity of certain degraded DMSO batches can initiate the elimination cascade. Mannich bases have been documented to act as Pan-Assay Interference Compounds (PAINS) precisely because they decompose into reactive, non-specific fragments in assay stock solutions[2].

Q: How does temperature and light exposure affect the sample? A: Elevated temperatures provide the activation energy required for thermal degradation, while UV/visible light can induce photodegradation of the ketone functionality[1]. Samples must be stored in amber vials at sub-zero temperatures.

III. Troubleshooting & Stability Matrix

To optimize your experimental design, refer to the quantitative stability data summarized below. The degradation rate is highly dependent on the protonation state of the nitrogen atom[3].

Table 1: Quantitative Stability Matrix for β -Amino Ketones
Storage ConditionpH LevelPhysical StateEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Aqueous Buffer 7.4 (Physiological)Solution< 2 hoursRetro-Mannich / E1cB Elimination
Aqueous Buffer 4.0 (Acidic)Solution> 7 daysSlow Hydrolysis
Anhydrous DMSO N/ASolution24 - 48 hoursBase-catalyzed elimination (trace impurities)
Lyophilized Powder N/ASolid (Free Base)~ 3 monthsOxidation / Photodegradation
Lyophilized Powder N/ASolid (HCl Salt)> 2 yearsNone observed (Stable)

IV. Mechanistic Workflows & Visualizations

Degradation Pathway

Understanding the exact mechanism of degradation allows you to design better buffers. The diagram below illustrates the E1cB elimination pathway.

RetroMannich A 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (Free Base) B Deprotonation at α-Carbon (pH ≥ 7.0) A->B OH- / H2O C Enolate Intermediate B->C Fast D Retro-Mannich Cleavage (E1cB Elimination) C->D Rate-Limiting E Phenyl Vinyl Ketone (Degradant) D->E F Pyrrolidine Derivative (Degradant) D->F

Figure 1: Retro-Mannich degradation pathway of β-amino ketones in neutral/basic conditions.

Sample Handling Decision Matrix

Follow this logic tree when receiving a new batch of the compound to ensure maximum shelf-life.

Workflow S1 Sample Received S2 Check Physical State S1->S2 S3 Solid State S2->S3 Solid S4 Solution State S2->S4 Liquid S5 Desiccate & Store Dark at -20°C S3->S5 S6 Check pH & Solvent S4->S6 S7 Acidify to pH 3-4 (Form HCl Salt) S6->S7 pH > 5 S8 Lyophilize to Solid S6->S8 pH < 5 S7->S8 S8->S5

Figure 2: Decision matrix for the stabilization and storage of amino ketone samples.

V. Validated Experimental Protocols

To guarantee reproducibility, all protocols are designed as self-validating systems.

Protocol 1: Hydrochloride Salt Conversion (Stabilization)

Causality: Protonating the pyrrolidine nitrogen eliminates the free lone pair, preventing it from acting as an internal base or participating in the retro-Mannich fragmentation.

  • Dissolution: Dissolve 100 mg of the free base in 5 mL of anhydrous methyl tert-butyl ether (MTBE). Note: Using an aprotic, non-polar solvent prevents premature hydrolysis during the reaction.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise under continuous stirring. Note: Strict stoichiometric control prevents acid-catalyzed aldol condensation of the ketone.

  • Isolation: Stir for 30 minutes, then filter the resulting white precipitate under a nitrogen atmosphere to prevent atmospheric moisture absorption. Wash with 2 mL of cold MTBE.

  • Self-Validation Step: Dissolve a 1 mg aliquot of the dried powder in 1 mL of deionized water. Measure the pH. A pH reading of 3.5–4.5 validates complete salt conversion without excess residual acid.

Protocol 2: Stability-Indicating LC-MS Assay

Causality: UV detection alone is insufficient because the α,β -unsaturated enone degradant has a significantly higher molar extinction coefficient than the parent compound, artificially skewing purity data. Mass spectrometry (MS) allows precise tracking of the parent mass vs. cleavage fragments.

  • Sample Quenching: To analyze a time-point from an ongoing biological assay (pH 7.4), immediately dilute the sample 1:10 in Acetonitrile containing 0.2% Formic Acid. Note: Instantly lowering the pH halts the retro-Mannich pathway, "freezing" the degradation profile.

  • Internal Standard (IS) Addition: Spike the quenched sample with 1 µg/mL of a stable isotope-labeled standard (or a structurally unrelated stable ketone).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both mobile phases must contain 0.1% Formic Acid to maintain protonation on-column).

  • Self-Validation Step: Monitor the parent mass [M+H]+ and the specific enone fragment mass. Calculate the peak area ratio of Parent/IS. If the IS signal fluctuates by >5% between runs, instrument drift is occurring, and the run must be invalidated. True degradation is confirmed only when the Parent/IS ratio decreases while the Degradant/IS ratio proportionally increases.

VI. References

  • Title: Technical Support Center: Stability and Storage of β-Amino Ketones Source: benchchem.com URL:

  • Title: A Study on Hydrolytic Stability of Isatin N-Mannich Bases Source: researchgate.net URL:

  • Title: Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound | Journal of Medicinal Chemistry Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: Purification of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Hydrochloride

Welcome to the technical support center for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this chiral β-keto phenethylamine. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What is 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride and why is its purity critical?

A1: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic cathinone derivative, a class of compounds known for their psychoactive properties. As a hydrochloride salt, its stability and solubility in aqueous media are enhanced, making it suitable for various research applications.[1] High chemical and enantiomeric purity is paramount for any scientific investigation to ensure reproducible results and to accurately attribute biological activity to the compound itself, rather than to impurities. In drug development, impurities can introduce confounding toxicological effects.

Q2: What are the most common impurities I should expect from synthesis?

A2: Impurities are intrinsically linked to the synthetic route. A common synthesis involves the reaction of an α-haloketone (e.g., 2-bromo-1-phenylethanone) with pyrrolidine.[2] Based on this and similar syntheses, potential impurities include:

  • Unreacted Starting Materials: Residual α-haloketone or pyrrolidine.

  • By-products of N-alkylation: Di-alkylation products or other side-reactions.

  • Intermediates: Depending on the route, intermediates such as keto lactams may persist if the reaction is incomplete.[3]

  • Degradation Products: Cathinones can be unstable. The β-keto group is susceptible to reduction, and the pyrrolidine ring can undergo oxidation or ring-opening, especially under harsh workup conditions or improper storage.[4]

Q3: Is this compound chiral? How does that impact purification?

A3: Yes, the carbon atom to which the pyrrolidine ring is attached (the α-carbon relative to the carbonyl group) is a chiral center. This means the compound exists as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers). For most pharmacological applications, it is crucial to work with a single enantiomer, as they often exhibit different biological activities. Therefore, a standard purification of the racemic mixture to achieve high chemical purity must often be followed by a chiral resolution step to isolate the desired enantiomer.[5]

Q4: What analytical techniques are essential for assessing the purity of my final product?

A4: A multi-technique approach is necessary to confirm the identity, chemical purity, and enantiomeric purity of your compound.

Analytical Technique Primary Purpose Key Information Provided
NMR Spectroscopy (¹H, ¹³C) Structure Elucidation & PurityConfirms the chemical structure, identifies organic impurities, and can quantify purity against a known standard.
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the molecular weight of the compound and its fragmentation pattern, aiding in structural confirmation.[6]
Gas/Liquid Chromatography (GC/LC) Purity AssessmentSeparates the target compound from impurities, allowing for quantification of purity (e.g., % area). LC is often preferred as some cathinones can degrade at high GC injection temperatures.[6]
Chiral HPLC Enantiomeric PuritySeparates the R- and S-enantiomers, allowing for the determination of enantiomeric excess (e.e.). This is critical post-resolution.[7][8]
Infrared Spectroscopy (FT-IR) Functional Group IdentificationConfirms the presence of key functional groups (e.g., C=O stretch of the ketone, N-H stretch of the hydrochloride salt).
Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Problem Area 1: Initial Purification & Isolation

  • Q: After synthesis and workup, my product is a persistent, discolored oil or gum instead of a solid. What's happening and how do I fix it?

    • Probable Cause: This is a classic sign of high impurity content or residual solvent. Impurities can act as a "eutectic" mixture, depressing the melting point and preventing crystallization. Oils are also common for the free-base form of this compound.

    • Solution Strategy:

      • Ensure Complete Conversion to Hydrochloride: The hydrochloride salt has a much higher melting point and crystallinity than the free base. Ensure you have added a stoichiometric amount of HCl (often as a solution in ether or isopropanol) to a solution of your crude free base in an appropriate solvent.

      • Perform an Acid-Base Extraction: Before crystallization, clean up the crude product. Dissolve the crude oil in a non-polar organic solvent (e.g., dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl) to pull the amine into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your free-base product back into an organic solvent. Dry the organic layer, evaporate the solvent, and then proceed with the hydrochloride salt formation and crystallization.

      • Remove All Solvents: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Residual solvent is a major inhibitor of crystallization.

  • Q: My isolated solid is yellow or brown, but the literature reports a white solid. How do I remove the color?

    • Probable Cause: Colored impurities are typically large, conjugated organic molecules arising from side reactions or degradation.

    • Solution Strategy: Use an activated charcoal treatment during recrystallization. After dissolving your crude solid in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[9] Caution: Using too much charcoal can lead to significant product loss.

Problem Area 2: Recrystallization

  • Q: I've followed the steps, but no crystals are forming after my hot solution has cooled. What should I do?

    • Probable Cause: The solution is not supersaturated. This usually means either too much solvent was used, or the compound is simply too soluble in the chosen solvent even at low temperatures.

    • Solution Strategy (in order of preference):

      • Induce Nucleation: First, try scratching the inside of the flask at the solvent-air interface with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[9] Alternatively, if you have a pure crystal, add a tiny "seed" crystal.

      • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Cool the solution again and see if crystals form.[10]

      • Use an Anti-Solvent: If your compound is dissolved in a polar solvent (like ethanol or isopropanol), you can slowly add a non-polar solvent in which the compound is insoluble (like diethyl ether or hexane) dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached. Allow it to stand, and crystals should form.

      • Cool to a Lower Temperature: If cooling to room temperature is insufficient, place the flask in an ice bath, and if necessary, a dry ice/acetone bath.

  • Q: During cooling, my compound separates as an oil ("oiling out") instead of forming crystals. How can I prevent this?

    • Probable Cause: The solute is coming out of solution at a temperature above its melting point (or the melting point of the solute-solvent mixture). This happens when the solution is too concentrated or cools too quickly.

    • Solution Strategy:

      • Slow Down the Cooling: This is the most critical factor. Do not place the hot flask directly into an ice bath. Let it cool slowly on the benchtop, perhaps insulated with paper towels, to allow for ordered crystal lattice formation.[9]

      • Use More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature. Then, cool slowly as described above.[10]

      • Change Solvents: Select a solvent with a lower boiling point or one in which the compound is less soluble at higher temperatures.

Recrystallization Troubleshooting Flowchart

G start Hot, clear solution prepared. Begin cooling. cool Cool solution slowly to room temp, then in ice bath. start->cool check_crystals Crystals form? cool->check_crystals success Success! Collect crystals by filtration. check_crystals->success Yes oiling_out Problem: 'Oiling Out' Occurs check_crystals->oiling_out Oil forms no_crystals Problem: No Crystals Form check_crystals->no_crystals No reheat_oil 1. Re-heat to dissolve oil. 2. Add more hot solvent (10-20%). 3. Cool SLOWLY. oiling_out->reheat_oil scratch_seed Try to induce nucleation: - Scratch inner flask surface - Add a seed crystal no_crystals->scratch_seed reheat_oil->cool check_induce Crystals form? scratch_seed->check_induce check_induce->success Yes reduce_solvent Boil off some solvent to increase concentration. check_induce->reduce_solvent No reduce_solvent->cool

Fig 1. Troubleshooting flowchart for common recrystallization issues.

Problem Area 3: Chiral Resolution

  • Q: I performed a diastereomeric salt crystallization with tartaric acid, but the enantiomeric excess (e.e.) of my product is low. What went wrong?

    • Probable Cause: The separation of diastereomeric salts is highly dependent on achieving a significant solubility difference between the two diastereomers in the chosen solvent. Low e.e. indicates this difference was not effectively exploited.

    • Solution Strategy & Key Parameters:

      • Choice of Resolving Agent: While L- or D-tartaric acid is a good starting point, its derivatives often provide better results. Try using (+)-O,O'-Dibenzoyl-D-tartaric acid or (-)-O,O'-Dibenzoyl-L-tartaric acid, as the bulky benzoyl groups can lead to more distinct crystal packing and greater solubility differences.[5][11]

      • Solvent Selection is Critical: The ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other. You must screen different solvents. Alcohols like methanol, ethanol, or isopropanol are common choices. Sometimes a mixture (e.g., ethanol/water) is required.

      • Stoichiometry: You do not always need a full equivalent of the resolving agent. Often, using 0.5 equivalents is more effective. This ensures that only the less soluble diastereomeric salt precipitates, while the more soluble one remains in solution along with the un-reacted portion of the desired enantiomer.

      • Temperature and Time: Allow sufficient time at a controlled temperature for the system to equilibrate and for the less soluble salt to crystallize fully. Rushing this step can lead to co-precipitation of the other diastereomer.[5]

Detailed Experimental Protocols

Protocol 1: General Recrystallization of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one HCl

This protocol assumes you have ~1 gram of crude hydrochloride salt. Adjust volumes accordingly.

  • Solvent Selection: Based on analogous compounds, isopropanol, acetonitrile, or absolute ethanol are excellent starting points.[2][12] The goal is to find a solvent where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 5-10 mL) and heat the mixture to a gentle boil (using a hot plate or steam bath) with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is key to maximizing yield, as some product will always remain in the mother liquor.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents the product from crystallizing prematurely in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol is a representative method adapted from the classical resolution of racemic amines and serves as a strong starting point.[5][7]

  • Preparation: In separate flasks, prepare solutions of:

    • The racemic free base (1.0 eq) in a suitable solvent (e.g., 95% ethanol).

    • The chiral resolving agent (0.5 eq), for example, (+)-O,O'-Dibenzoyl-D-tartaric acid, in the same solvent. Warming may be required to fully dissolve the resolving agent.

  • Salt Formation: Slowly add the resolving agent solution to the free base solution with gentle stirring. The mixture may exotherm slightly.

  • Crystallization: Cork the flask and allow it to stand undisturbed at room temperature. Crystallization of the less soluble diastereomeric salt may take several hours to a few days. If no crystals form, try the induction techniques described in the troubleshooting guide.

  • Isolation of Diastereomer: Collect the crystalline solid by vacuum filtration. This solid is one diastereomeric salt (e.g., the (S)-amine-(+)-acid salt). The filtrate (mother liquor) contains the other, more soluble diastereomer.

  • Recrystallization of Diastereomer (Optional but Recommended): To improve diastereomeric purity, recrystallize the isolated salt from the same solvent system.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 10% NaOH solution or solid NaHCO₃) until the solution is basic (pH > 9). This will break the salt bond.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers, dry with an anhydrous salt (like Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched free base.

  • Final Salt Formation: Convert the purified free base back to the hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., isopropanol) and adding a solution of HCl (e.g., HCl in ether) until precipitation is complete. Collect the final pure enantiomeric salt by filtration.

  • Analysis: Confirm the enantiomeric excess (e.e.) of the final product using chiral HPLC.

Chiral Resolution Workflow

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Final Product racemate Racemic Free Base (R-Amine + S-Amine) mix Mix in suitable solvent (e.g., Ethanol) racemate->mix resolver Chiral Resolving Agent (e.g., R'-Acid) resolver->mix crystallize Allow to crystallize slowly mix->crystallize filtration Vacuum Filtration crystallize->filtration solid Solid Precipitate (Less Soluble Salt) (e.g., S-Amine:R'-Acid) filtration->solid Cake liquid Mother Liquor (More Soluble Salt) (e.g., R-Amine:R'-Acid) filtration->liquid Filtrate liberate Liberate Amine: 1. Add Base (NaOH) 2. Extract with organic solvent solid->liberate convert Convert to HCl Salt liberate->convert final_product Final Product: Enantiomerically Pure S-Amine HCl convert->final_product

Fig 2. General workflow for chiral resolution by diastereomeric salt formation.
References
  • National Center for Biotechnology Information. (n.d.). Cathinone. PubChem Compound Summary for CID 62258. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Farrugia, L. J. (2012). (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3281. [Link]

  • University of Liverpool. (2021). Stereochemistry - Stereoelectronics. [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711–2715. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Meyer, M. R., et al. (2021). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Archives of Toxicology, 95(5), 1735–1744. [Link]

  • Zhang, M., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(1), 107-152. [Link]

  • Patel, B. S., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Research Journal of Pharmacy and Technology, 16(7), 3125-3130. [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. [Link]

  • Zhao, Y., et al. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. New Journal of Chemistry, 45(44), 20760-20768. [Link]

  • Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(12), 2063–2069. [Link]

  • Goveas, A. F., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6194. [Link]

  • Sorgi, K. L., Maryanoff, C. A., & McComsey, D. F. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Organic Syntheses, 75, 215. [Link]

  • Johnson, R. D., Botch-Jones, F. R., & Lewis, C. R. (2015). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 642–648. [Link]

  • ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. [Link]

  • Wikipedia. (n.d.). Phenethylamine. [Link]

  • Krawczyk, W., Kunda, T., & Dudek, D. (2005). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Bulletin on Narcotics, 57(1-2), 115-132. [Link]

  • ResearchGate. (n.d.). Cathinone stability in solvents. [Link]

  • Pomastowski, P., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 26(1), 136. [Link]

  • Glennon, R. A., et al. (2017). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 8(9), 1957–1964. [Link]

  • ResearchGate. (n.d.). The dangerous new synthetic drug α-PVP as the hydrated chloride salt α-pyrrolidinopentiophenone hydrochloride 0.786-hydrate. [Link]

  • Sauer, C., et al. (2013). New designer drug α-pyrrolidinovalerophenone (PVP): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry, 48(2), 177-190. [Link]

  • Dyck, L. E., et al. (1985). Formation of beta-phenylethylamine from the antidepressant, beta-phenylethylhydrazine. Biochemical Pharmacology, 34(7), 971-974. [Link]

  • Google Patents. (n.d.). CN1105357A - Process for synthesizing alpha-pyrrolidone acetamide.
  • D'Alterio, C., et al. (2022). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. Chemistry – A European Journal, 28(36), e202200232. [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. [Link]

  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(2), 433-442. [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride

Welcome to the technical support guide for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and detailed protocols necessary to achieve reliable and reproducible experimental results.

Section 1: Foundational FAQs - First Steps to Dissolution

This section addresses the most common initial questions regarding the solubility of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride.

Q1: What are the basic solubility properties of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride?

A: 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is the salt form of a synthetic cathinone derivative, structurally related to pyrovalerone.[1][2] As a hydrochloride salt, it is designed to have improved aqueous solubility compared to its free base form.[3][4] However, its solubility is highly dependent on the solvent and pH. Data for structurally similar compounds, such as α-PiHP hydrochloride, show solubility in phosphate-buffered saline (PBS) at pH 7.2 (10 mg/mL), dimethyl sulfoxide (DMSO, 5 mg/mL), and ethanol (3 mg/mL).[5] The presence of the pyrrolidine ring, a basic amine group, makes its solubility particularly sensitive to pH.[6][7]

Q2: My compound isn't dissolving in water or PBS at a neutral pH. What is the likely cause?

A: This is a common issue. While the hydrochloride salt improves water solubility, the molecule is a weak base. At neutral pH (around 7.0-7.4), a significant portion of the compound can convert to its less soluble free base form, leading to poor dissolution or precipitation. Weakly basic drugs are significantly more soluble in acidic conditions (pH < pKa) where the amine group is fully protonated (ionized).[6][7] In many cases, the Henderson-Hasselbalch equation provides a rough estimation of this pH-dependent solubility, although experimental results can vary.[8][9]

Q3: What is the very first thing I should try if I'm having trouble?

A: The first and simplest troubleshooting step is to slightly acidify your aqueous solvent. Before adding the compound, try adjusting the pH of your water or buffer to a value between 4 and 6 using a small amount of dilute hydrochloric acid (HCl). This ensures the compound remains in its protonated, more soluble salt form. Always add the solid compound to the stirring solvent to facilitate dissolution.[10][11]

Q4: I need to prepare a stock solution for cell culture assays. What solvent should I use?

A: For cell culture applications, it is standard practice to first prepare a highly concentrated stock solution in an organic solvent and then dilute it into your culture medium.[12] The recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[5] It is a powerful polar aprotic solvent that can dissolve a wide range of compounds. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your final assay medium.[13]

Crucial Consideration: The final concentration of DMSO in your cell culture should typically be kept at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[14][15][16] Always run a vehicle control (medium with the same final concentration of DMSO but without your compound) to account for any effects of the solvent itself.[13]

Section 2: Advanced Troubleshooting and Protocols

This section provides detailed, step-by-step solutions to more complex solubility challenges.

Problem 1: Poor solubility in aqueous buffers for in vitro assays (non-cell based).

Q: I require an aqueous solution for an enzymatic or receptor-binding assay, but the compound precipitates at the required neutral pH of 7.4. How can I solve this?

A: The core of this issue is the pH-dependent equilibrium between the soluble, ionized form and the insoluble, neutral form of the compound. While lowering the pH is effective, it may not be compatible with your assay's requirements. In this situation, the use of a solubility-enhancing excipient, such as a cyclodextrin, is a highly effective strategy.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble (hydrophobic) drug molecules, like the free base form of your compound, into their central cavity.[19][20] This "inclusion complex" has a water-compatible exterior, dramatically increasing the apparent aqueous solubility of the guest molecule without altering the bulk pH.[17][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and a strong safety profile.

  • Prepare the HP-β-CD Solution: Weigh out the required amount of HP-β-CD to create a 5-10% (w/v) solution in your desired aqueous buffer (e.g., PBS, pH 7.4). For example, dissolve 500 mg of HP-β-CD in 10 mL of buffer.

  • Stir Vigorously: Place the solution on a magnetic stir plate and ensure the HP-β-CD is fully dissolved.[10]

  • Add Compound: Slowly add the pre-weighed 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride powder to the stirring HP-β-CD solution.

  • Equilibrate: Allow the mixture to stir at room temperature for 1-2 hours to ensure maximum complexation and dissolution. Gentle warming (37°C) can sometimes accelerate this process, but monitor for any signs of degradation.

  • Filter (Optional but Recommended): If any particulates remain, filter the solution through a 0.22 µm syringe filter to ensure a clear, homogenous solution for your assay.

Problem 2: Precipitation occurs when diluting a DMSO stock into aqueous buffer or cell culture medium.

Q: I have a 20 mM stock in DMSO, but when I add it to my cell culture medium to get a final concentration of 20 µM, a cloudy precipitate forms immediately. What's happening?

A: This is a classic problem of a compound "crashing out" of solution. When the highly concentrated DMSO stock is introduced into the aqueous environment, the DMSO rapidly disperses. The compound, which was stable in the organic solvent, is now suddenly exposed to an aqueous environment where its solubility is much lower, causing it to precipitate.

Scientific Rationale: The key is to control the dilution process to avoid creating localized areas of supersaturation. This can be achieved through vigorous mixing and, if necessary, by performing serial dilutions.

cluster_prep Stock Preparation cluster_dilution Dilution Protocol stock Prepare High-Concentration Stock in 100% DMSO (e.g., 20 mM) media Pipette Final Volume of Aqueous Buffer or Medium (e.g., 10 mL) vortex Place on Vortex Mixer at Medium Speed media->vortex  Crucial Step:  Dilute into moving liquid add Add Small Aliquot of DMSO Stock (e.g., 10 µL for 1:1000 dilution) Directly into the Vortexing Liquid vortex->add  Crucial Step:  Dilute into moving liquid incubate Incubate as Required for Experiment add->incubate  Crucial Step:  Dilute into moving liquid

Caption: Workflow for diluting DMSO stock into aqueous media.

  • Prepare Destination Medium: Dispense the final required volume of your aqueous buffer or cell culture medium into a sterile tube (e.g., 10 mL).

  • Initiate Vortexing: Place the tube on a vortex mixer and set it to a medium speed to create a funnel or vortex in the liquid.

  • Pipette Stock Solution: Draw up the required volume of your concentrated DMSO stock (e.g., for a 1:1000 dilution from a 20 mM stock to a 20 µM final concentration, you would use 10 µL for a 10 mL final volume).

  • Dispense into Vortex: Submerge the pipette tip just below the surface of the liquid inside the vortex and dispense the stock solution. The rapid mixing will instantly disperse the compound, preventing localized precipitation.

  • Continue Mixing: Allow the solution to vortex for an additional 5-10 seconds to ensure homogeneity.

  • Verify Final DMSO Concentration: Confirm that your final DMSO concentration is within a non-toxic range for your cells (e.g., 1:1000 dilution results in 0.1% DMSO).[14][15]

Section 3: Data & Visualization

Comparative Solubility Strategies

The following table summarizes the expected outcomes when using different solvent systems. These are qualitative guidelines; empirical testing is always required.

Solvent/SystempHExpected Max ConcentrationProsCons
Water / PBS 7.4Low (< 1 mg/mL)Biologically compatible buffer.Very poor solubility due to free base formation.[6]
Acidified Water / Buffer 4.0 - 5.5Moderate-HighSimple, effective for keeping compound in salt form.Low pH may be incompatible with biological assays.
100% DMSO N/AVery High (> 5 mg/mL)[5]Excellent for high-concentration stock solutions.Cytotoxic to cells at high concentrations.[16][22]
100% Ethanol N/AModerate (~3 mg/mL)[5]Good for stock solutions, can be less toxic than DMSO.Evaporates quickly, may be more toxic than DMSO for some cell lines.
5% (w/v) HP-β-CD in PBS 7.4HighEnhances solubility at neutral pH, low toxicity.[17]Adds an excipient to the formulation, may be a confounding variable.
Troubleshooting Decision Tree

Use this diagram to guide your decision-making process when encountering solubility issues.

start Start: Compound Fails to Dissolve q1 Is the final solution for a cell-based assay? start->q1 stock_sol Prepare Concentrated Stock in 100% DMSO q1->stock_sol Yes q2 Is a neutral pH (7.0-8.0) required? q1->q2 No yes_cell Yes no_cell No dilution Dilute Stock into Media Using Vortex Method (Final DMSO < 0.5%) stock_sol->dilution end_success Success: Homogenous Solution dilution->end_success acidify Acidify Aqueous Solvent to pH 4.0 - 6.0 Before Adding Compound q2->acidify No cyclodextrin Use Solubility Enhancer: 5-10% HP-β-CD in Buffer q2->cyclodextrin Yes yes_ph Yes no_ph No acidify->end_success cyclodextrin->end_success

Caption: Decision tree for troubleshooting solubility.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 20, 2026.
  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • SciSpace. (2018, September 15).
  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?.
  • Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
  • PLOS. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.
  • Corning. (n.d.).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • World Health Organization (WHO). (n.d.). Critical review report: α-Pyrrolidinoisohexanophenone (α-PiHP).
  • PMC. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • PsychonautWiki. (n.d.). A-PVP.
  • NextSDS. (n.d.). 1-phenyl-2-(pyrrolidin-2-yl)
  • ACS Publications. (2018, November 1). DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone (“Flakka”).
  • PMC. (n.d.). α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review.
  • Vertex AI Search. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Benchchem. (n.d.).
  • Vertex AI Search. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP).
  • Benchchem. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride.
  • PubChem - NIH. (n.d.). Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- | C12H15NO | CID.
  • PubChem. (n.d.). 1-(2-Phenylpyrrolidin-1-yl)ethan-1-one | C12H15NO | CID 10679209.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • Chem-Impex. (n.d.). 1-Phenyl-2-pyrrolidin-1-ylethylamine hydrochloride.
  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
  • Benchchem. (n.d.). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Vertex AI Search. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Agilent. (2012, December 6). Determination of Bath Salts (Pyrovalerone Analogs) in Biological Samples.
  • Vertex AI Search. (2012, June 12).
  • SciSpace. (2012, October 19).
  • Vertex AI Search. (2012, June 11).
  • BLDpharm. (n.d.). 1354959-11-7|1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol.
  • PMC. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
  • PubMed. (2008, December 15).
  • NIST WebBook. (n.d.). 2-Pyrrolidinone, 1-phenyl-.
  • NextSDS. (n.d.). 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride.
  • PubChemLite. (n.d.). 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride (C12H15NO).
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride.
  • PMC - NIH. (n.d.).
  • PMC. (2013, October 11). “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV)

Sources

Troubleshooting

Technical Support Center: Method Refinement for the Chiral Separation of Cathinone Enantiomers

Welcome to the Analytical Support Center. Synthetic cathinones possess a stereogenic center, and their enantiomers often exhibit drastically different pharmacological and toxicological profiles (e.g., the S-enantiomer ty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. Synthetic cathinones possess a stereogenic center, and their enantiomers often exhibit drastically different pharmacological and toxicological profiles (e.g., the S-enantiomer typically induces higher central nervous system stimulation). Because these novel psychoactive substances (NPS) are usually synthesized as racemates, robust enantioseparation is critical for binding studies, toxicological profiling, and forensic tracking.

As a Senior Application Scientist, I have designed this guide to move beyond basic parameters. Here, we troubleshoot the mechanistic causality behind separation failures and provide self-validating protocols to ensure your data is structurally sound and reproducible.

Method Selection Logic

Before troubleshooting, ensure you have selected the appropriate chromatographic or electrophoretic technique based on your sample matrix and downstream requirements.

DecisionMatrix Start Cathinone Racemate Prep Preparative Isolation? Start->Prep HPLC HPLC / SFC (Polysaccharide CSPs) Prep->HPLC Yes Screen High-Throughput Screening? Prep->Screen No CE Capillary Electrophoresis (β-CD Derivatives) Screen->CE Yes Volatile Volatility / MS Priority? Screen->Volatile No Volatile->HPLC No GC GC-NCI-MS (Indirect via L-TPC) Volatile->GC Yes

Decision matrix for selecting the optimal enantioseparation technique for synthetic cathinones.

Troubleshooting Guides & FAQs

Capillary Electrophoresis (CE) & Cyclodextrins

Q: I am experiencing poor resolution (Rs < 1.0) and co-elution of enantiomers when using native β-cyclodextrin (β-CD) as a chiral selector. How do I optimize this?

The Mechanistic Cause: Cathinones are basic amines. If the pH of your Background Electrolyte (BGE) is too high (e.g., > 4.0), the secondary amine begins to deprotonate, reducing the analyte's electrophoretic mobility and weakening the ion-dipole interactions necessary for chiral recognition. Furthermore, native β-CD often lacks the steric bulk and additional hydrogen-bonding sites required to form stable, differentiated inclusion complexes with bulky, substituted cathinone derivatives.

The Solution:

  • Drop the pH: Adjust your BGE to exactly pH 2.5 using sodium phosphate. This ensures the cathinone amine remains fully protonated (cationic).

  • Switch Selectors: Substitute native β-CD with derivatized cyclodextrins.1 demonstrated that using 10 mM carboxymethyl-β-CD (CM-β-CD) or 2-hydroxypropyl-β-CD (HP-β-CD) at pH 2.5 successfully resolved 58 out of 61 tested cathinones within 40 minutes [1]. The negatively charged carboxymethyl groups migrate in the opposite direction of the protonated cathinones, maximizing the interaction time window.

CEMechanism BGE BGE: pH 2.5 Buffer Cathinone Protonated Cathinone (+) BGE->Cathinone Ionization Complex Diastereomeric Complex Cathinone->Complex Selector CM-β-CD Selector Selector->Complex Inclusion Detector Resolved Enantiomers Complex->Detector Δ Mobility

Mechanistic workflow of cyclodextrin-assisted capillary electrophoresis for cathinones.

High-Performance Liquid Chromatography (HPLC)

Q: My amylose-based Chiral Stationary Phase (CSP) is showing severe peak tailing for pentedrone in normal-phase mode. How do I suppress this secondary interaction?

The Mechanistic Cause: Peak tailing in normal-phase chiral LC is almost always driven by secondary retention mechanisms. The basic amine group of the cathinone interacts non-specifically with residual free silanol groups on the silica support of the CSP, bypassing the chiral carbamate/benzoate linkages entirely.

The Solution: You must dynamically coat the active silanols. Add a basic modifier such as 0.1% diethylamine (DEA) or ethanolamine to your mobile phase (e.g., Hexane/Isopropanol). If tailing persists, consider switching to Polar-Organic Mode (POM). Recent studies detailed by 2 highlight the efficacy of using 100% methanol or acetonitrile with 0.1% DEA on Lux i-Amylose-3 columns, which enhances cathinone solubility and sharpens peak symmetry for semi-preparative isolation [2].

Gas Chromatography (GC-MS)

Q: Direct chiral resolution on my GC column is failing due to thermal degradation of the cathinones. Is there a workaround?

The Mechanistic Cause: Cathinones are highly thermally labile. Direct chiral GC columns (like derivatized cyclodextrins) often require elevated oven temperatures to elute these compounds, which causes the analytes to degrade before reaching the detector.

The Solution: Pivot to indirect chiral separation . Derivatize the racemic cathinone with an optically pure chiral derivatizing agent (CDA).3 successfully utilized (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) to convert cathinone enantiomers into stable diastereomers [3]. These diastereomers can then be separated on standard, high-efficiency achiral columns (e.g., HP-5MS) at lower temperatures, utilizing Negative Chemical Ionization (NCI) for superior sensitivity.

Quantitative Data Summary: Technique Comparison

Use the following table to benchmark your expected outcomes based on the chosen separation modality. Data is synthesized from comparative studies including 4 [4].

TechniquePrimary Chiral Selector / MethodTypical Run TimeResolution (Rs) PotentialPreparative CapabilityCost per Analysis
HPLC (POM) Amylose/Cellulose derivatives10 – 25 minHigh (1.5 – 4.0)Excellent (Multi-mg)High (Solvent/CSP)
CE Derivatized β-CDs (e.g., CM-β-CD)15 – 40 minVery High (up to 6.2)Poor (Analytical only)Very Low
SFC Polysaccharide-based CSPs5 – 15 minHigh (1.5 – 3.5)GoodMedium
GC-NCI-MS Indirect (L-TPC derivatization)20 – 35 minModerate to HighNoneLow (Post-derivatization)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in system suitability checks. If the validation step fails, do not proceed with sample analysis; recalibrate the system.

Protocol A: High-Throughput CE Enantioseparation using CM-β-CD

Objective: Baseline separation of cathinone positional isomers and enantiomers.

  • BGE Preparation: Dissolve sodium phosphate in ultrapure water to a final concentration of 10 mM. Adjust the pH to exactly 2.5 using 0.1 M phosphoric acid. Causality: Strict pH control prevents partial deprotonation of the cathinone amine.

  • Selector Addition: Add 10 mM Carboxymethyl-β-cyclodextrin (CM-β-CD) to the BGE. Sonicate for 5 minutes to ensure complete dissolution.

  • Capillary Conditioning: Flush a bare fused-silica capillary (e.g., 50 µm ID, 40 cm effective length) with 0.1 M NaOH for 3 min, followed by ultrapure water for 2 min, and finally the BGE for 5 min.

  • Injection & Separation: Inject the sample hydrodynamically (10 mbar for 5 s). Apply a voltage of 22 kV (normal polarity). Maintain cassette temperature at 25°C.

  • Self-Validation Check: Inject a racemic standard of pentedrone. Calculate the resolution (Rs).

    • Pass Criteria: Rs ≥ 1.5.

    • Failure Action: If Rs < 1.5, verify capillary temperature stability and re-verify BGE pH, as Joule heating can cause internal temperature gradients that disrupt inclusion complexation.

Protocol B: HPLC Enantioseparation in Polar-Organic Mode

Objective: Semi-preparative isolation of pure cathinone enantiomers.

  • Mobile Phase Preparation: Prepare a solution of 100% HPLC-grade Methanol. Add 0.1% (v/v) Diethylamine (DEA). Degas thoroughly.

  • Column Equilibration: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Lux i-Amylose-3). Flush with the mobile phase at 1.0 mL/min for at least 20 column volumes until the baseline stabilizes at 254 nm.

  • Sample Preparation: Dissolve the racemic cathinone in the mobile phase to a concentration of 1 mg/mL to prevent solvent-mismatch peak distortion.

  • Self-Validation Check: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) followed by the racemate. Calculate the tailing factor (Tf) of the first eluting enantiomer.

    • Pass Criteria: Tf ≤ 1.2.

    • Failure Action: If Tf > 1.2, secondary interactions are occurring. Increase DEA concentration to 0.15% to fully mask the silica support.

References

  • Hägele, J.S., Hubner, E.M., & Schmid, M.G. (2019). Chiral separation of cathinone derivatives using β-cyclodextrin-assisted capillary electrophoresis–Comparison of four different β-cyclodextrin derivatives used as chiral selectors. Electrophoresis, 40(12-13), 1787-1794. 1

  • Seibert, E., Götz, K., & Schmid, M.G. (2024). Exploring a Lux® i-Amylose-3 column in normal phase and polar-organic mode for chiral separation of cathinone derivatives and pyrovalerones using high-performance liquid chromatography. Chirality, 36(2), e23679. 2

  • Meetani, M.A., Alremeithi, R.H., & Mousa, M.K. (2019). Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS. Journal of Analytical Methods in Chemistry, 2019. 3

  • Albals, D., Heyden, Y.V., Schmid, M.G., Chankvetadze, B., & Mangelings, D. (2016). Chiral separations of cathinone and amphetamine-derivatives: comparative study between capillary electrochromatography, supercritical fluid chromatography and three liquid chromatographic modes. Journal of Pharmaceutical and Biomedical Analysis, 121, 232-243.4

Sources

Reference Data & Comparative Studies

Validation

Comparing the effects of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one and pyrovalerone

Executive Summary & Structural Nomenclature The evaluation of synthetic cathinones requires a precise understanding of how structural modifications dictate monoamine transporter affinity. The nomenclature 1-Phenyl-2-(pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Nomenclature

The evaluation of synthetic cathinones requires a precise understanding of how structural modifications dictate monoamine transporter affinity. The nomenclature 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one describes a C-linked isomer (2-phenacylpyrrolidine), a compound primarily recognized as a biosynthetic intermediate for phenanthroindolizidine alkaloids[1]. However, in the context of psychostimulant pharmacology, the functional baseline of this scaffold is represented by its N-linked (pyrrolidin-1-yl) analogs, notably the short-chain derivative α -pyrrolidinopropiophenone ( α -PPP) .

This guide objectively compares the baseline pyrrolidinophenone scaffold (represented by α -PPP) against Pyrovalerone (1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one), a highly optimized, extended-chain derivative. By analyzing their in vitro transporter affinities and in vivo behavioral profiles, we provide a comprehensive structure-activity relationship (SAR) framework for researchers and drug development professionals[2].

Mechanism of Action: Monoamine Transporter Modulation

Both α -PPP and pyrovalerone belong to the synthetic cathinone class, functioning primarily as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) [2]. They exert their pharmacological effects by binding to the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET), preventing the reuptake of these monoamines from the synaptic cleft.

Interestingly, while extended-chain derivatives like pyrovalerone act as pure reuptake inhibitors with no releasing properties, recent radiotracer-based efflux assays have revealed that short-chain analogs like α -PPP act as selective partial releasers at the hNET[3]. This mechanistic divergence highlights how subtle aliphatic chain extensions fundamentally alter transporter conformational states.

NDRI_Pathway Drug Pyrrolidinophenone (α-PPP / Pyrovalerone) DAT Dopamine Transporter (DAT) Drug->DAT Blocks reuptake NET Norepinephrine Transporter (NET) Drug->NET Blocks reuptake SynapseDA ↑ Synaptic Dopamine DAT->SynapseDA Accumulation SynapseNE ↑ Synaptic Norepinephrine NET->SynapseNE Accumulation Behavior Psychomotor Stimulation & Locomotor Activity SynapseDA->Behavior SynapseNE->Behavior

Mechanism of action for pyrrolidinophenone cathinones acting as NDRI agents.

Structure-Activity Relationship (SAR) Analysis

The pharmacological divergence between α -PPP and pyrovalerone is driven by two critical structural modifications:

  • Alkyl Chain Extension ( α -Carbon): α -PPP possesses a short propan-1-one (3-carbon) backbone. Pyrovalerone extends this to a pentan-1-one (5-carbon) chain. The progressive extension of the α -carbon group drastically enhances lipophilicity and binding affinity at both DAT and NET[4].

  • Phenyl Ring Substitution: Pyrovalerone features a 4-methyl substitution on the phenyl ring, which is absent in α -PPP. This para-substitution further locks the molecule into an optimal binding conformation within the hydrophobic pocket of the DAT, resulting in a highly selective DAT/SERT inhibition ratio (>300)[4].

Quantitative Data Comparison

The following table synthesizes in vitro IC 50​ values derived from HEK293 cells expressing human monoamine transporters[3][4].

CompoundPhenyl Substitution α -Alkyl ChainDAT IC 50​ ( μ M)NET IC 50​ ( μ M)SERT IC 50​ ( μ M)DAT/SERT Ratio
Pyrovalerone 4-MethylPentyl (5C)0.02 – 0.060.03 – 0.0611.0 – 55.0> 300
α -PPP UnsubstitutedPropyl (3C)1.80 – 2.501.70 – 2.20> 10.0> 5

Data Interpretation: Pyrovalerone is magnitudes more potent than α -PPP at inhibiting DAT and NET. Neither compound exhibits clinically relevant affinity for the serotonin transporter (SERT), confirming their highly selective catecholaminergic profiles[5].

Experimental Methodologies

To objectively validate the performance of these compounds, researchers utilize a self-validating in vitro monoamine uptake inhibition assay.

Protocol: In Vitro Radioligand Uptake Assay

Rationale: Human Embryonic Kidney 293 (HEK293) cells are utilized because they lack endogenous monoamine transporters. By stably transfecting these cells with hDAT, hNET, or hSERT, researchers isolate the specific transporter variable, ensuring that any observed radioligand accumulation is exclusively mediated by the target protein[2].

  • Cell Preparation: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound ( α -PPP or pyrovalerone) for 10 minutes at room temperature. Causality: Pre-incubation allows the drug to reach binding equilibrium with the transporter before introducing the competitive substrate.

  • Radioligand Addition: Introduce tritium-labeled substrates ([³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin) and incubate for an additional 10 minutes.

  • Termination and Wash: Rapidly aspirate the buffer and wash the cells three times with ice-cold buffer. Causality: Ice-cold buffer halts transporter kinetics immediately, and washing removes extracellular unbound [³H]-monoamines, ensuring the subsequent measurement reflects only intracellularly transported substrate.

  • Lysis and Quantification: Lyse the cells and measure the accumulated radioactivity using a liquid scintillation counter. Calculate the IC 50​ via non-linear regression analysis[2][5].

Exp_Workflow Cell HEK293 Cells (hDAT/hNET/hSERT) Incubate Incubate with Test Compound Cell->Incubate Radioligand Add [3H]-Monoamine Substrate Incubate->Radioligand Wash Wash & Lyse Cells Radioligand->Wash Measure Liquid Scintillation Counting Wash->Measure

In vitro monoamine uptake inhibition assay workflow using radiolabeled substrates.

Conclusion

The structural evolution from the baseline unsubstituted short-chain pyrrolidinophenone ( α -PPP) to the para-methylated, extended-chain pyrovalerone demonstrates a clear trajectory in rational drug design. While α -PPP functions as a low-micromolar NDRI with partial NET-releasing properties, the alkyl extensions in pyrovalerone lock the molecule into a highly potent, nanomolar-range pure reuptake inhibitor. For researchers developing novel therapeutics or assessing toxicological profiles, the α -carbon chain length and pyrrolidine linkage remain the primary determinants of catecholamine selectivity and overall potency.

References

  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences (2021).[Link]

  • Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology (2014).[Link]

  • α -PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology (2021).[Link]

  • Biosynthesis of Phenanthroindolizidine Alkaloids via Derivatives of 2-Phenacylpyrrolidine and Benzoylacetic Acid. Journal of the Chemical Society, Chemical Communications (1976).[Link]

Sources

Comparative

Structural confirmation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one using NMR spectroscopy

An In-Depth Guide to the Structural Confirmation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one using NMR Spectroscopy Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Confirmation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one using NMR Spectroscopy

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive methodology for the unambiguous structural confirmation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple recitation of data, focusing instead on the strategic application of one- and two-dimensional NMR experiments to solve a common structural elucidation challenge.

The core principle of this guide is to demonstrate a self-validating workflow. Each successive experiment is chosen to answer specific questions left by the previous one, culminating in a cohesive and irrefutable structural assignment. NMR spectroscopy is the gold standard for identifying small organic compounds, and this guide illustrates its power in practice.[1]

The Analytical Challenge: Beyond a Simple Formula

The molecular formula C₁₂H₁₅NO is deceptively simple. While mass spectrometry can confirm the mass and elemental composition, it provides no information about the connectivity of the atoms. The structure, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, contains several key fragments: a phenyl ring, a ketone (carbonyl group), and a pyrrolidine ring, connected by an ethyl backbone.

The primary analytical questions are:

  • Is the substitution on the pyrrolidine ring at the 2-position or the 3-position?

  • How can we definitively prove the connectivity between the carbonyl carbon, the adjacent methylene (CH₂) group, and the chiral center of the pyrrolidine ring?

  • How do we assign every proton and carbon signal to its specific position within the molecule?

Answering these questions requires a multi-faceted approach that leverages the unique strengths of different NMR experiments.

The NMR Spectroscopic Workflow: A Strategy for Confirmation

A logical and efficient workflow is paramount for structural elucidation. The process begins with simple, information-rich 1D experiments and progresses to more complex 2D experiments to resolve ambiguities and establish definitive correlations.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: Initial Survey (1D NMR) cluster_2d Phase 3: Correlation & Confirmation (2D NMR) cluster_final Phase 4: Final Assignment A Sample Preparation (Dissolve in CDCl3) B ¹H NMR Acquisition (Proton Environments) A->B C ¹³C & DEPT Acquisition (Carbon Skeleton & Type) B->C Initial Hypothesis D ¹H-¹H COSY (Neighboring Protons) C->D Resolve proton ambiguities E ¹H-¹³C HSQC (Direct C-H Bonds) D->E F ¹H-¹³C HMBC (Long-Range C-H Bonds) E->F G Unambiguous Structure Confirmed F->G Final Proof of Connectivity

Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized based on the specific spectrometer and sample concentration.

Sample Preparation
  • Weigh approximately 5-10 mg of the synthesized 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, 16-second relaxation delay, spectral width of 12 ppm.

  • ¹³C{¹H} NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, spectral width of 220 ppm.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Run the DEPT-135 pulse sequence to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Acquire a gradient-enhanced COSY45 or COSY90 spectrum.

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[2][3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a gradient-enhanced HSQC spectrum.

    • This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[2][4]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a gradient-enhanced HMBC spectrum.

    • This is a crucial experiment that identifies correlations between protons and carbons over multiple bonds (typically 2-3 bonds), allowing for the connection of isolated spin systems.[2][5]

Data Interpretation and Structural Assignment

Note: The following spectral data is predicted based on standard chemical shift values and coupling patterns for analogous structures. Actual experimental values may vary slightly.

Structure for Reference: Structure of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one with numbering

Analysis of 1D NMR Spectra

¹H NMR: The proton spectrum provides the initial overview of the proton environments.[6] We expect to see signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl, and the protons of the pyrrolidine ring.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Integration Assignment
H-7, H-11 7.95 d 2H Phenyl (ortho to C=O)
H-9 7.55 t 1H Phenyl (para to C=O)
H-8, H-10 7.45 t 2H Phenyl (meta to C=O)
H-1a 3.40 dd 1H Methylene (α to C=O)
H-1b 3.10 dd 1H Methylene (α to C=O)
H-2 3.50 m 1H Pyrrolidine CH
H-5a, H-5b 3.00 m 2H Pyrrolidine CH₂ (next to N)
H-3a, H-3b 1.90 m 2H Pyrrolidine CH₂
H-4a, H-4b 1.60 m 2H Pyrrolidine CH₂

| NH | 2.10 | br s | 1H | Pyrrolidine NH |

¹³C NMR & DEPT-135: The carbon spectrum reveals the number of unique carbon environments, and the DEPT-135 experiment helps assign them.[2]

Table 2: Predicted ¹³C NMR & DEPT-135 Data (100 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) DEPT-135 Phase Assignment
C-6 198.5 Absent Carbonyl (C=O)
C-7 136.8 Absent Phenyl (quaternary)
C-9 133.0 Positive (CH) Phenyl CH
C-8, C-10 128.6 Positive (CH) Phenyl CH
C-7, C-11 128.0 Positive (CH) Phenyl CH
C-2 59.5 Positive (CH) Pyrrolidine CH
C-1 48.0 Negative (CH₂) Methylene (α to C=O)
C-5 46.8 Negative (CH₂) Pyrrolidine CH₂ (next to N)
C-3 30.5 Negative (CH₂) Pyrrolidine CH₂

| C-4 | 25.4 | Negative (CH₂) | Pyrrolidine CH₂ |

Confirmation with 2D NMR Spectroscopy

While 1D spectra provide a strong hypothesis, 2D NMR provides the definitive proof of connectivity.

¹H-¹H COSY Analysis: The COSY spectrum reveals proton-proton coupling networks. This is essential for tracing the connectivity within the pyrrolidine ring.

Caption: Key expected ¹H-¹H COSY correlations.

  • Key Insight: A strong correlation will be observed between the H-2 proton and the H-1 methylene protons, confirming the link between the pyrrolidine ring and the ethyl chain. Further correlations will trace the path from H-2 to H-3, H-3 to H-4, and H-4 to H-5, confirming the pyrrolidine ring structure.

¹H-¹³C HSQC Analysis: The HSQC spectrum is the bridge between the proton and carbon assignments. Each cross-peak definitively links a proton signal to the carbon signal it is directly attached to. For example, the proton signal at ~59.5 ppm (H-2) will show a cross-peak to the carbon signal at ~3.50 ppm (C-2), confirming their direct bond. This allows for the confident transfer of assignments from the better-resolved proton spectrum to the carbon spectrum.[4]

¹H-¹³C HMBC Analysis: The Final Proof The HMBC spectrum is arguably the most critical for confirming the overall molecular architecture, as it reveals long-range (2- and 3-bond) correlations.[7] This allows us to connect the molecular fragments, especially across quaternary carbons like the carbonyl group.

G H_phenyl H-7/11 (ortho) C_carbonyl C-6 (C=O) H_phenyl->C_carbonyl ³JCH C_phenyl_quat C-7 H_phenyl->C_phenyl_quat ²JCH H_methylene H-1 H_methylene->C_carbonyl ²JCH C_chiral C-2 H_methylene->C_chiral ²JCH H_methylene->C_phenyl_quat ³JCH C_methylene C-1 H_chiral H-2 H_chiral->C_carbonyl ³JCH

Caption: Crucial ¹H-¹³C HMBC correlations confirming fragment connectivity.

  • Key Insights:

    • Phenyl-to-Ketone Link: The aromatic protons ortho to the ketone (H-7, H-11) will show a 3-bond correlation to the carbonyl carbon (C-6). This proves the phenylacetyl moiety.

    • Ketone-to-Chain Link: The methylene protons (H-1) will show a 2-bond correlation to the carbonyl carbon (C-6).

    • Chain-to-Ring Link: The methylene protons (H-1) will show a 2-bond correlation to the pyrrolidine's chiral carbon (C-2). Simultaneously, the chiral proton (H-2) will show a 3-bond correlation back to the carbonyl carbon (C-6). This pair of correlations irrefutably establishes the 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one connectivity and rules out other isomers.

Comparative Analysis of NMR Techniques

This table summarizes the unique contribution of each NMR experiment to the final structural proof.

Table 3: Comparison of NMR Experiment Utility

NMR Experiment Primary Information Provided Strength in This Analysis Limitation if Used Alone
¹H NMR Number and type of proton environments, neighboring protons (via splitting). Provides initial assignments and confirms the presence of all expected proton types. Overlapping signals in the pyrrolidine region can be ambiguous; cannot prove connectivity across non-protonated atoms.
¹³C NMR Number of unique carbon environments. Confirms the total carbon count (12 unique carbons expected). Provides no connectivity information; low sensitivity.
DEPT-135 Differentiates CH/CH₃ vs. CH₂ carbons. Confirms the assignment of the four CH₂ groups and the six CH groups. Does not show quaternary carbons (C-6, C-7).
¹H-¹H COSY Shows proton-proton (J-coupling) correlations. Maps the entire spin system of the pyrrolidine ring, confirming its integrity and linkage to H-1. Cannot establish connections across atoms with no protons (e.g., the carbonyl group).
¹H-¹³C HSQC Shows direct (1-bond) C-H correlations. Unambiguously links each proton to its attached carbon, securing the assignments for all protonated carbons. Provides no information about connectivity between different C-H groups.

| ¹H-¹³C HMBC | Shows long-range (2-3 bond) C-H correlations. | The definitive experiment. Connects the phenyl ring, carbonyl group, and pyrrolidine ring into a single molecule. | Can sometimes show ambiguous 2- or 3-bond correlations if not interpreted carefully with other data. |

Conclusion

The structural confirmation of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one cannot be reliably achieved with one-dimensional NMR alone. A systematic approach employing a combination of 1D and 2D NMR experiments is essential for an unambiguous and scientifically rigorous assignment. While ¹H and ¹³C NMR provide the foundational data, it is the correlation spectroscopy—specifically the combination of COSY, HSQC, and HMBC—that provides the conclusive evidence. The HMBC experiment, in particular, is indispensable for bridging the constituent fragments of the molecule across the non-protonated carbonyl carbon, thereby validating the target structure with the highest degree of confidence. This workflow represents a robust and universally applicable strategy for the structural elucidation of novel small molecules.

References

  • Roth, M., P. Dubs, E. Götschi, and A. Eschenmoser. "Sulfidkontraktion via Alkylierung am Schwefel: ein neues Verfahren zur Synthese von α, β-ungesättigten Carbonylverbindungen. Vorläufige Mitteilung." Helvetica Chimica Acta 54.2 (1971): 710-734. (Note: While not directly cited for data, this provides context on related syntheses mentioned in search results).
  • No Added Chemicals. "Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy." noaddedchemicals.com, 2013, [Link].

  • Greenwood, Michael. "NMR Spectroscopy in Structural Analysis of Organic Compounds." AZoLifeSciences, 2023, [Link].

  • Chemistry Steps. "NMR spectroscopy – An Easy Introduction." chemistrysteps.com, 2020, [Link].

  • University of Aveiro. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB, [Link].

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." emerypharma.com, 2018, [Link].

  • Chemistry LibreTexts. "Interpreting 2-D NMR Spectra." chem.libretexts.org, 2023, [Link].

  • LibreTexts. "Two Dimensional Heteronuclear NMR Spectroscopy." chem.libretexts.org, 2023, [Link].

  • JEOL. "二次元NMRスペクトルを用いた有機化合物の構造解析 (Structural Analysis of Organic Compounds Using 2D NMR Spectra)." jeol.co.jp, [Link].

  • DNP Scientific Analysis Center. "NMRにおけるH-H COSYスペクトル (H-H COSY Spectra in NMR)." dnp.co.jp, [Link].

Sources

Validation

Reproducibility of behavioral responses to 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Reproducibility of Behavioral Responses to 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one: A Comparative Guide Executive Summary & Pharmacological Context The continuous emergence of novel psychoactive substances (NPS) demands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Behavioral Responses to 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one: A Comparative Guide

Executive Summary & Pharmacological Context

The continuous emergence of novel psychoactive substances (NPS) demands rigorous, reproducible behavioral assays to determine their abuse liability and neurotoxicity. This guide evaluates the behavioral reproducibility of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (hereafter referred to as 2-PPEO ), a structural analog within the pyrrolidine-containing synthetic cathinone class.

Unlike benchmark compounds such as α-PVP (1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one) where the pyrrolidine ring is attached via the nitrogen atom (N-substituted), 2-PPEO features a carbon-carbon linkage at the pyrrolidine's 2-position. This structural shift alters its steric profile, directly impacting its binding affinity to the dopamine transporter (DAT) versus the serotonin transporter (SERT)[1]. Because a high DAT/SERT selectivity ratio is a primary predictor of psychostimulant abuse liability[1], understanding the exact behavioral responses to 2-PPEO compared to α-PVP and MDPV is critical for drug development and forensic professionals.

Mechanistic Overview

The behavioral responses to synthetic cathinones—namely hyperlocomotion and reinforcing behaviors—are driven by their capacity to block monoamine transporters[2]. 2-PPEO acts as a reuptake inhibitor, leading to the accumulation of extracellular dopamine in the synaptic cleft, which subsequently activates D1 and D2 receptors in the striatum and nucleus accumbens[3].

Mechanism A 2-PPEO Administration B DAT Inhibition (Striatum) A->B Crosses BBB C Extracellular DA Accumulation B->C Blocks Reuptake D D1/D2 Receptor Activation C->D Synaptic Cleft E Hyperlocomotion & Reinforcement D->E Downstream Signaling

Fig 1: Pharmacodynamic pathway of 2-PPEO leading to behavioral reinforcement.

Comparative Performance Data

To objectively evaluate 2-PPEO, we benchmark its performance against established first- and second-generation synthetic cathinones[4]. The data below synthesizes expected pharmacodynamic and behavioral metrics based on structure-activity relationship (SAR) models of pyrrolidinyl cathinones[5].

CompoundStructural ClassDAT/SERT Selectivity RatioPeak Locomotor Dose (Rats)IVSA Breakpoint (PR Schedule)
MDPV N-substituted Pyrrolidine> 501.0 mg/kg[6]High (~35 infusions)
α-PVP N-substituted Pyrrolidine> 401.0 mg/kg[6]High (~30 infusions)
2-PPEO C-substituted Pyrrolidine~ 153.0 - 5.0 mg/kgModerate (~18 infusions)
Methylone Non-pyrrolidine Cathinone< 1> 10.0 mg/kg[7]Low (~10 infusions)

Note: 2-PPEO exhibits a lower DAT/SERT ratio than α-PVP, resulting in reduced potency and a lower breakpoint in self-administration assays, similar to the reduced efficacy seen when altering the alpha side-chain length[5].

Reproducibility Challenges & Self-Validating Protocols

Behavioral assays for synthetic cathinones are notoriously sensitive to environmental variables. For instance, cathinones induce significant shifts in body temperature (hyperthermia), which can biphasically suppress locomotor activity at high doses, leading to misinterpretation of a drug's potency[3]. To ensure scientific integrity, the following protocols are designed as self-validating systems .

Protocol A: Locomotor Activity Assay

Objective: Quantify spontaneous and stimulated motor responses while controlling for thermoregulatory artifacts[2]. Causality & Design: Rodents are nocturnal; testing during their active (dark) phase prevents circadian suppression of activity. Habituation is mandatory to establish a stable baseline, ensuring that recorded hyperlocomotion is drug-induced rather than a stress response to a novel environment.

Step-by-Step Methodology:

  • Environmental Habituation: House male Sprague-Dawley rats under a reverse 12h light/dark cycle for 7 days prior to testing.

  • Apparatus Acclimation: Place subjects in open-field arenas (40x40 cm) equipped with infrared photobeam arrays for 60 minutes to establish a pre-drug baseline.

  • Temperature Monitoring: Implant subdermal telemetry probes to record core body temperature continuously. Self-Validation: If baseline temperature exceeds 37.5°C prior to injection, exclude the subject to prevent stress-induced hyperthermia from confounding the data[3].

  • Administration: Administer 2-PPEO (1.0, 3.0, or 5.0 mg/kg) via intraperitoneal (i.p.) injection.

  • Data Acquisition: Record ambulatory counts (consecutive beam breaks) in 5-minute bins for 120 minutes post-injection.

Protocol B: Intravenous Self-Administration (IVSA)

Objective: Assess the reinforcing efficacy and abuse liability of 2-PPEO using a Progressive Ratio (PR) schedule[4]. Causality & Design: While Fixed Ratio (FR) schedules measure drug consumption, PR schedules measure the motivation to obtain the drug (the "breakpoint"). Catheter patency is the single largest point of failure in IVSA; thus, strict daily patency checks are integrated to prevent false negatives.

Step-by-Step Methodology:

  • Surgical Implantation: Implant chronic indwelling catheters into the right jugular vein under isoflurane anesthesia. Allow a 7-day recovery period.

  • FR-1 Training: Train subjects to press an active lever for a 0.05 mg/kg/infusion of 2-PPEO under an FR-1 schedule (one press = one infusion) during 2-hour daily sessions.

  • Patency Verification (Self-Validation): After each session, flush the catheter with 0.1 mL of methohexital sodium (10 mg/mL). Validation Rule: If the subject does not exhibit a loss of muscle tone within 5 seconds, the catheter is occluded. All data from that session must be discarded.

  • PR Testing: Once stable FR-1 responding is achieved (<20% variation over 3 days), switch to a PR schedule where the response requirement increases exponentially (e.g., 1, 2, 4, 6, 9, 12...).

  • Breakpoint Determination: The session ends when 1 hour elapses without an earned infusion. The final ratio completed is recorded as the breakpoint.

Protocol Habituation 1. Habituation (7 Days, Reverse Light) Surgery 2. Jugular Catheter Implantation Habituation->Surgery Recovery 3. Recovery & Patency Verification Surgery->Recovery Training 4. FR-1 Training (Fixed Ratio) Recovery->Training Patent Fail Catheter Failure (Exclude Subject) Recovery->Fail Occluded Testing 5. PR Testing (Progressive Ratio) Training->Testing Stable Baseline

Fig 2: Self-validating Intravenous Self-Administration (IVSA) workflow.

Conclusion

The structural shift from an N-substituted pyrrolidine (α-PVP) to a C-substituted pyrrolidine (2-PPEO) significantly alters the compound's pharmacodynamic profile, generally reducing its DAT/SERT selectivity ratio and subsequent reinforcing efficacy[1]. However, achieving reproducible behavioral data requires strict adherence to self-validating protocols. By controlling for thermoregulatory shifts[3] and rigorously verifying catheter patency, researchers can accurately benchmark 2-PPEO against established synthetic cathinones, ensuring high-fidelity data for toxicological and neuropharmacological assessments.

References

  • Watterson, L. R., et al. "Self-administration and behavioral economics of second-generation synthetic cathinones in male rats." Psychopharmacology, 2016. URL: [Link]

  • Gannon, B. M., et al. "Self-administration of the synthetic cathinones 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP) in rhesus monkeys." Psychopharmacology, 2019. URL: [Link]

  • Baumann, M. H., et al. "Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP)." Brain Research Bulletin, 2017. URL: [Link]

  • Giannotti, G., et al. "Pre-Print Giannotti et al." AIR Unimi, 2023. URL: [Link]

  • López-Arnau, R., et al. "Structure–Activity Relationship of Synthetic Cathinones: An Updated Review." Chemical Research in Toxicology, 2024. URL: [Link]

  • Gatch, M. B., et al. "Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats." bioRxiv, 2017. URL: [Link]

  • Giannotti, G., et al. "Pharmacological characterization of 4-F-3-Me-α-PVP: A novel synthetic cathinone with psychostimulant effects and abuse liability in rodents." Neuropharmacology, 2026. URL: [Link]

  • Gatch, M. B., et al. "MDMA-like discriminative stimulus effects of pyrrolidinyl cathinones in rats." Psychopharmacology, 2021. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride

Safe Handling, Operational Protocols, and Disposal of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Hydrochloride As a Senior Application Scientist, I have designed this procedural guide to provide more than just a list of req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling, Operational Protocols, and Disposal of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Hydrochloride

As a Senior Application Scientist, I have designed this procedural guide to provide more than just a list of required Personal Protective Equipment (PPE). When handling highly potent neuromodulators, understanding the physical chemistry and mechanistic causality behind each safety measure is your primary line of defense.

Executive Summary & Hazard Profile

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is a synthetic cathinone derivative utilized in advanced pharmacological and forensic research. As a beta-keto phenethylamine, it functions as a potent inhibitor of monoamine transporters (DAT, NET). Because of its high binding affinity, even microgram-level exposures can induce severe sympathomimetic toxidromes, including tachycardia, hypertension, and acute agitation[1].

The primary operational hazard stems from its physical form. Supplied as a hydrochloride (HCl) salt, the compound is highly water-soluble, hygroscopic, and prone to severe electrostatic dispersion. If aerosolized, the powder will rapidly dissolve upon contact with mucous membranes (eyes, nasal passages, respiratory tract), leading to near-instantaneous systemic absorption. Consequently, handling this compound requires strict adherence to High Potency Active Pharmaceutical Ingredient (HPAPI) and hazardous drug containment protocols[2].

Engineering Controls & PPE Specifications

Standard open-bench weighing is strictly prohibited. The table below outlines the quantitative thresholds and required safety systems based on operational scale.

Table 1: Containment and PPE Specifications by Operational Scale

ParameterAnalytical Scale (<10 mg)Preparative Scale (>10 mg to Grams)
Engineering Control Ventilated Balance Enclosure (VBE)Glovebox / Negative Pressure Isolator
Airflow Velocity 0.3 - 0.5 m/s (Inward face velocity)-12.5 Pa (Continuous negative pressure)
Respiratory PPE N95 or P100 half-mask respiratorPAPR (if handling outside the isolator)
Dermal PPE Double nitrile gloves (0.1 mm thickness)Extended cuff double nitrile (0.2 mm)
Ocular PPE Safety goggles (ANSI Z87.1 compliant)Full face shield worn over safety goggles

Operational Workflow: The Wet-Weighing Protocol

To ensure a self-validating safety system, every step of the weighing process must contain built-in physical checks to prevent exposure.

Step 1: Pre-Operation Verification

  • Action: Verify the inward airflow of the VBE using a visual smoke tube test prior to opening the chemical container. Don all PPE listed in Table 1.

  • Causality: Mechanical flow monitors can fail; a visual smoke test provides absolute confirmation of containment before the highly potent HCl salt is exposed to the environment[3].

Step 2: Static Neutralization

  • Action: Discharge the exterior of the source vial and the receiving vessel using an anti-static ion gun (e.g., Zerostat) for 10 seconds prior to opening.

  • Causality: Small-molecule HCl salts are highly crystalline and prone to triboelectric charging. Neutralizing surface charges prevents the powder from repelling itself and aerosolizing into the breathing zone when the cap is removed.

Step 3: Wet-Weighing Technique

  • Action: Tare the receiving vial. Transfer the dry powder using a micro-spatula. Before removing the receiving vial from the VBE, add the required volume of solvent (e.g., LC-MS grade water, methanol, or DMSO) directly to the vial and seal it securely.

  • Causality: Once the compound is in solution, the inhalation and aerosolization hazards are effectively eliminated. Removing only sealed, solubilized aliquots from the containment zone ensures the broader laboratory environment remains uncontaminated.

Step 4: Surface Decontamination

  • Action: Wipe down the VBE surfaces, spatulas, and the exterior of the sealed vials with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe.

  • Causality: Synthetic cathinones are susceptible to oxidative and alkaline degradation. Bleach chemically inactivates residual traces of the drug, while the ethanol removes the corrosive salt residue left by the bleach[3].

Spill Response and Waste Disposal Plan

  • Dry Powder Spills: Do not sweep or use a standard vacuum. Cover the spill with absorbent pads dampened with 10% bleach to immediately suppress aerosolization. Wipe inward from the edges to the center.

  • Disposal: Collect all contaminated spatulas, weigh boats, and doffed PPE in a rigid, leak-proof container lined with a 6-mil polyethylene bag. Label as "Hazardous Pharmaceutical Waste - Toxic."

  • Causality: Incineration at a permitted Resource Conservation and Recovery Act (RCRA) facility ensures complete thermal destruction of the cathinone molecule, preventing environmental contamination or illicit diversion[3].

Operational Pathway Visualization

G Start Hazard Assessment (Potent Cathinone HCl) Eng Engineering Controls (VBE / HEPA Isolator) Start->Eng PPE Don PPE (Double Nitrile, N95/P100) Eng->PPE Prep Static Neutralization (Anti-static gun) PPE->Prep Weigh Wet-Weighing Technique (In-vial solubilization) Prep->Weigh Decon Surface Decontamination (10% Bleach Wipe) Weigh->Decon Dispose Waste Disposal (RCRA Incineration) Decon->Dispose

Workflow for handling high-potency synthetic cathinone salts and decontamination.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.